molecular formula C5H9ClF3NO B1404806 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 1408075-93-3

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B1404806
CAS No.: 1408075-93-3
M. Wt: 191.58 g/mol
InChI Key: ZXWICPXOEHKXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWICPXOEHKXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-16-0, 1408075-93-3
Record name rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a cyclobutane scaffold into a single molecule offers unique conformational constraints and physicochemical properties beneficial for drug design.[1][2][3] This document elucidates a robust synthetic pathway commencing from a protected 3-aminocyclobutanone. The core of this strategy lies in the nucleophilic trifluoromethylation of the ketone functionality using the Ruppert-Prakash reagent (TMSCF₃), followed by deprotection and salt formation.[4] We will explore the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and discuss critical parameters such as reagent selection, reaction conditions, and stereochemical considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable synthesis for this important intermediate.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In the landscape of contemporary drug discovery, the deliberate introduction of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets through unique electronic effects.[3][5][6] Concurrently, strained ring systems like cyclobutane have emerged as compelling "bioisosteres" for more common structural motifs, such as gem-dimethyl or phenyl groups.[1][7] The rigid, three-dimensional structure of the cyclobutane core can enforce a specific vectoral orientation of substituents, which is crucial for optimizing interactions with protein binding pockets.

The target molecule, this compound (CAS No. 1408075-12-6), synergistically combines these advantageous features. It presents a trifluoromethylated tertiary alcohol on a constrained four-membered ring, along with a primary amine that serves as a versatile handle for further chemical elaboration. This unique combination makes it a highly sought-after building block for constructing novel pharmaceutical candidates. This guide presents a validated synthetic approach that is both efficient and scalable.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target compound points to a convergent and efficient strategy. The final hydrochloride salt can be readily formed from the free amine, which itself can be revealed by deprotecting a suitably protected precursor. The key C-C bond formation, introducing the -CF₃ group, is best accomplished via the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. This leads us back to a readily accessible starting material: a protected 3-aminocyclobutanone.

This pathway is strategically superior to constructing the cyclobutane ring from acyclic precursors, a process that often involves more steps and presents significant challenges in controlling regioselectivity and stereoselectivity.[1][8] Our chosen strategy leverages a robust and well-documented transformation on a pre-formed carbocyclic core.

Retrosynthesis Target 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl Free_Amine 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Target->Free_Amine Salt Formation Protected_Amine Boc-Protected Amino Alcohol Free_Amine->Protected_Amine Deprotection Protected_Ketone 3-(Boc-amino)cyclobutanone Protected_Amine->Protected_Ketone Nucleophilic Trifluoromethylation

Caption: Retrosynthetic analysis of the target molecule.

The Key Transformation: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The cornerstone of this synthesis is the addition of a trifluoromethyl group to the carbonyl of tert-butyl (3-oxocyclobutyl)carbamate. For this purpose, (Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the reagent of choice due to its stability, commercial availability, and high efficiency.

Mechanism of Action: The reaction is not spontaneous; TMSCF₃ requires activation by a catalytic amount of a nucleophilic initiator. While various initiators can be used, sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF), or alkali metal carbonates, like K₂CO₃, are common.[9]

  • Activation: The initiator attacks the silicon atom of TMSCF₃, generating a transient, hypervalent siliconate intermediate which then releases the highly nucleophilic trifluoromethyl anion ([CF₃]⁻).

  • Nucleophilic Attack: The potent [CF₃]⁻ nucleophile attacks the electrophilic carbonyl carbon of the cyclobutanone, forming a tetrahedral alkoxide intermediate.

  • Silyl Trap & Hydrolysis: This alkoxide is subsequently trapped by another molecule of TMSCF₃ (or a similar silyl source) to form a stable trimethylsilyl (TMS) ether. This TMS-protected alcohol is then hydrolyzed during aqueous acidic workup to yield the final tertiary alcohol product.

This mechanistic sequence ensures a controlled and efficient trifluoromethylation, avoiding the handling of unstable trifluoromethyl organometallics.[10]

Trifluoromethylation_Mechanism cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Silylation & Hydrolysis TMSCF3 Me₃Si-CF₃ Intermediate [Me₃Si(Nu)CF₃]⁻ TMSCF3->Intermediate Nu Nu⁻ (e.g., F⁻) Nu->TMSCF3 CF3_anion ⁻CF₃ Intermediate->CF3_anion TMSNu Me₃Si-Nu Intermediate->TMSNu CF3_anion_2 CF3_anion_2 Ketone Alkoxide Alkoxide Ketone->Alkoxide CF3_anion_2->Ketone Alkoxide_2 TMS_Ether TMS_Ether Alkoxide_2->TMS_Ether Me₃Si-CF₃ H3O H₃O⁺ (Workup) Final_Alcohol Final_Alcohol TMS_Ether->Final_Alcohol H₃O⁺

Caption: General mechanism for Ruppert-Prakash trifluoromethylation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The Ruppert-Prakash reagent is flammable and moisture-sensitive.[6]

Protocol 1: Synthesis of tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate

This protocol details the key trifluoromethylation step.

Materials:

  • tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv.)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (0.1 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv.) and anhydrous potassium carbonate (0.1 equiv.).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution of the ketone).

  • Cool the resulting mixture to 0 °C in an ice-water bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv.) dropwise to the stirred reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of cis/trans diastereomers.

Protocol 2: Synthesis of this compound

This protocol describes the final deprotection and salt formation step.

Materials:

  • tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate (1.0 equiv.)

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the purified tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (approx. 10 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. Effervescence (isobutylene gas) may be observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting solid or oil, add diethyl ether and triturate to induce precipitation of a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

Data Presentation & Stereochemical Considerations

The described synthesis is robust and provides good overall yields. The stereoselectivity of the trifluoromethylation step, however, is a critical point for consideration.

StepKey ReagentsTypical YieldKey Parameters
1. Trifluoromethylation TMSCF₃, K₂CO₃, DMF75-85%0 °C to RT, 12-16 h
2. Deprotection/Salt Formation 4 M HCl in Dioxane90-98%RT, 2-4 h

Stereochemistry: The nucleophilic addition of the trifluoromethyl group to the planar carbonyl of 3-(Boc-amino)cyclobutanone generates a new stereocenter at C1. This results in the formation of two diastereomers: cis and trans, defined by the relative orientation of the newly formed hydroxyl group and the pre-existing amino group substituent.

The bulky tert-butoxycarbonyl (Boc) protecting group at the 3-position can exert steric influence, potentially directing the incoming trifluoromethyl nucleophile to the face opposite the substituent (anti-facial attack). This may lead to a modest preference for the trans isomer. However, a mixture of diastereomers is typically expected and observed. These diastereomers can often be separated by careful flash column chromatography of the protected intermediate or, in some cases, by crystallization of the final hydrochloride salt. The exact ratio should be determined empirically by ¹H NMR or GC analysis of the crude product mixture.[11]

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound, a building block of significant interest in pharmaceutical research. The strategy relies on the well-established Ruppert-Prakash trifluoromethylation of a protected aminoketone, a transformation known for its broad applicability and operational simplicity.[3][12] By providing detailed, step-by-step protocols and discussing the key mechanistic and stereochemical aspects of the synthesis, this document serves as a practical resource for chemists and researchers. The successful application of this methodology will facilitate the exploration of novel chemical space and accelerate the development of next-generation therapeutics.

References

Physical and chemical properties of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1408075-12-6), a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group onto a strained cyclobutane scaffold imparts unique conformational and electronic properties, making it a valuable synthon for creating novel chemical entities with enhanced metabolic stability and bioactivity.[1][2] This document details the compound's physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a salt composed of a protonated amino-substituted cyclobutanol and a chloride counter-ion. The core structure features a four-membered carbocycle, which introduces conformational rigidity. The presence of a tertiary alcohol and a trifluoromethyl group on the same carbon (C1) creates a sterically hindered and electronically distinct environment. The amino group at the C3 position provides a key functional handle for further synthetic modifications.

The compound can exist as cis and trans diastereomers, which may exhibit different biological activities and physical properties. It is crucial for researchers to verify the specific isomeric composition of the material being used.

Diagram: Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The combination of the polar amino and hydroxyl groups with the lipophilic trifluoromethyl group results in a molecule with unique solubility and electronic characteristics.[3] The trifluoromethyl group is a strong electron-withdrawing moiety, which lowers the pKa of the adjacent alcohol and influences the basicity of the distal amino group. The hydrochloride salt form is typically a white to off-white solid, employed to improve stability and aqueous solubility.[4]

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 1408075-12-6[5][6]
Molecular Formula C₅H₉ClF₃NO[5]
Molecular Weight 191.58 g/mol [5][7]
Appearance White powder/solid[4]
Purity ≥97% (Typical)[5][8]
Storage Temperature Room Temperature[9]
Melting Point Not widely documented[10]
Boiling Point Not widely documented[10]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General Knowledge

Note: Specific properties like melting point may vary between suppliers and isomeric forms.

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. A common and effective method is the nucleophilic trifluoromethylation of a protected 3-aminocyclobutanone derivative.

The choice of the trifluoromethylating agent is critical. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, are frequently used in the presence of a fluoride initiator.[11] The protection of the amino group (e.g., as a carbamate) is necessary to prevent side reactions during the trifluoromethylation step. Subsequent deprotection under acidic conditions yields the desired hydrochloride salt.

Diagram: General Synthetic Workflow

G start Protected 3-Aminocyclobutanone step1 Nucleophilic Trifluoromethylation (e.g., TMSCF₃, TBAF) start->step1 intermediate Protected Amino Alcohol Intermediate step1->intermediate step2 Acidic Deprotection (e.g., HCl in Dioxane) intermediate->step2 end 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl step2->end

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule possesses two primary reactive sites: the amino group and the hydroxyl group.

  • Amino Group: The primary amine is nucleophilic and can readily undergo standard transformations such as acylation, alkylation, sulfonylation, and reductive amination. This functional handle is the primary site for derivatization when incorporating the scaffold into larger molecules.

  • Hydroxyl Group: The tertiary alcohol is less reactive due to steric hindrance from the adjacent trifluoromethyl group. However, it can be derivatized (e.g., etherification, esterification) under more forcing conditions.

  • Trifluoromethyl Group: This group is exceptionally stable and generally unreactive under common synthetic conditions, contributing to the metabolic stability of derivatives.[3]

Role in Drug Discovery and Medicinal Chemistry

The 1-(trifluoromethyl)cyclobutyl motif is increasingly recognized as a valuable bioisostere in drug design.[2] It can serve as a replacement for more common groups like tert-butyl or phenyl rings.

Key Advantages:

  • Metabolic Stability: The C-F bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly improve the pharmacokinetic profile of a drug candidate.

  • Increased Lipophilicity: The CF₃ group enhances lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and cell penetration.[3]

  • Conformational Constraint: The rigid cyclobutane ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1][12]

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can fine-tune the basicity of the nearby amino group, affecting its ionization state at physiological pH and influencing receptor interactions.

This building block is particularly useful for constructing libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.[13]

Handling, Storage, and Safety

As with any chemical reagent, proper handling procedures are essential.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14][15] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][14]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Example Experimental Protocol: N-Acetylation

This protocol provides a representative method for derivatizing the primary amino group.

Objective: To synthesize N-(1-(Trifluoromethyl)-3-hydroxycyclobutyl)acetamide.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-acetylated product.

References

A Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

Physicochemical Properties and Structural Features

The molecular architecture of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride presents a fascinating convergence of functionalities. The rigid cyclobutane ring serves as a compact scaffold, pre-organizing the appended substituents in a defined spatial orientation. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the local electronic environment and can enhance binding interactions through non-covalent interactions. The primary amino group provides a key handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and other functionalities common in bioactive molecules. The tertiary alcohol adds a polar center, potentially improving aqueous solubility and providing an additional site for hydrogen bonding.

PropertyValueSource
CAS Number 1408075-12-6Generic
Molecular Formula C5H9ClF3NOGeneric
Molecular Weight 191.58 g/mol Generic
Appearance Expected to be a white to off-white solidInferred from related compounds
Storage Store in an inert atmosphere at 2-8°C

Synthetic Strategies: A Roadmap to Trifluoromethylated Cyclobutanes

The synthesis of 3-amino-1-(trifluoromethyl)cyclobutanol derivatives typically involves a multi-step sequence, starting from readily available cyclobutanone precursors. While a definitive, published protocol for the title compound is not available, the following retrosynthetic analysis outlines a plausible and scientifically sound approach based on established chemical transformations for analogous structures.

G Target 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl Precursor1 Protected 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Target->Precursor1 HCl salt formation Precursor2 Protected 3-Aminocyclobutanone Precursor1->Precursor2 Trifluoromethylation (e.g., TMSCF3) Precursor3 3-Oxocyclobutanecarboxylic Acid Precursor2->Precursor3 Functional group manipulation (e.g., Curtius, Hofmann, or Schmidt rearrangement) G cluster_0 Synthesis Workflow Start Start: 3-Oxocyclobutanecarboxylic Acid Step1 Protection of Ketone Start->Step1 Step2 Carboxylic Acid to Amine Conversion (e.g., Curtius Rearrangement) Step1->Step2 Step3 Deprotection of Ketone Step2->Step3 Step4 Protection of Amine (e.g., Boc) Step3->Step4 Step5 Trifluoromethylation (TMSCF3, TBAF) Step4->Step5 Step6 Deprotection of Amine Step5->Step6 Step7 HCl Salt Formation Step6->Step7 End End Product: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl Step7->End

Structure and conformation of trifluoromethyl-cyclobutyl fragments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of Trifluoromethyl-Cyclobutyl Fragments

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural and conformational properties of trifluoromethyl-cyclobutyl fragments, a motif of increasing importance in modern medicinal chemistry. We will move beyond a simple description of the cyclobutane ring to dissect the profound influence of the trifluoromethyl (CF₃) group, a powerful modulator of molecular properties. This analysis is grounded in fundamental principles of stereoelectronics and supported by experimental and computational evidence, offering researchers and drug development professionals a comprehensive understanding of this unique structural element.

The Cyclobutane Scaffold: A Foundation of Puckered Strain

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. The strain inherent in a four-membered ring forces it to adopt a non-planar, "puckered" or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsing C-H bonds in a planar structure[1]. This puckering is a dynamic equilibrium between two equivalent energy minima.

The degree of puckering is defined by the puckering angle (γ), and the energy required to flatten the ring and invert to the alternate puckered conformation is known as the inversion barrier[2][3]. This fundamental conformational landscape is the stage upon which substituents, particularly the highly influential trifluoromethyl group, exert their effects.

G cluster_cyclobutane Cyclobutane Ring Dynamics Puckered1 Puckered Conformer A PlanarTS Planar Transition State (High Energy) Puckered1->PlanarTS Ring Inversion Puckered2 Puckered Conformer B PlanarTS->Puckered2 EnergyBarrier Inversion Barrier

Caption: Dynamic equilibrium of the puckered cyclobutane ring.

The Trifluoromethyl Group: A Dominant Stereoelectronic Influence

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the three fluorine atoms, making it one of the most potent electron-withdrawing groups in organic chemistry[4]. This has profound consequences for any scaffold to which it is attached.

  • Steric Profile: While bulkier than a methyl group, the CF₃ group has a compact steric profile due to the small van der Waals radius of fluorine[5]. Its calculated steric volume is somewhat larger than a tert-butyl group (171 ų for CF₃-cyclobutane-benzene vs. 150 ų for t-Bu-benzene)[6].

  • Electronic Effects: The primary influence is a strong inductive electron withdrawal (–I effect), which significantly alters the electronic properties of adjacent atoms and bonds[4][5].

  • Physicochemical Impact: The CF₃ group generally increases lipophilicity (Hansch π value of +0.88), enhances metabolic stability due to the strength of the C-F bond, and can significantly lower the pKa of nearby acidic or basic functional groups[5][6][7].

Conformational Landscape of Trifluoromethyl-Cyclobutanes

The introduction of a CF₃ group onto the cyclobutane ring dramatically alters its conformational preferences. The interplay between steric demand and powerful stereoelectronic effects creates a unique and often counterintuitive structural landscape.

Puckering Angle and Ring Geometry

X-ray crystallographic studies on various 1-aryl-1-(trifluoromethyl)cyclobutanes have shown that the cyclobutane ring generally adopts a puckered conformation, with puckering angles (γ) typically in the range of 158–175° (where 180° would be perfectly planar)[6][8]. This suggests a relatively flattened cyclobutane ring compared to some other substituted systems. The distance between the distal carbon atoms (C1 and C3) is consistently found to be around 2.1–2.2 Å[6][8].

The Surprising Axial Preference

From a purely steric standpoint, one would predict that a bulky substituent like the CF₃ group would preferentially occupy the more spacious equatorial position on the puckered cyclobutane ring. However, crystallographic evidence consistently reveals the opposite: in the majority of solved structures, the trifluoromethyl group adopts the axial position [6][8]. This preference points to the dominance of stabilizing stereoelectronic interactions over steric repulsion.

This axial preference is not absolute and can be influenced by other substituents. For instance, in one reported structure, an equatorial CF₃ group was observed, highlighting that the overall conformational energy is a fine balance of multiple factors[6][8].

Unraveling the Stereoelectronic Rationale

The preference for the sterically more demanding axial position is a classic indicator of underlying stereoelectronic effects. The most likely contributors are hyperconjugation and electrostatic interactions.

  • Hyperconjugation (σ → σ Interactions):* A stabilizing interaction can occur between the electron density of a filled bonding orbital (σ) and an adjacent empty antibonding orbital (σ). In the case of an axial CF₃ group, a favorable alignment may occur between the σ orbitals of the axial C-H bonds on the opposite side of the ring and the low-lying σ orbitals of the C-CF₃ or C-F bonds. This is analogous to the anomeric effect in heterocyclic systems and the gauche effect observed in 1,2-disubstituted ethanes[9][10][11]. Computational studies on related systems have shown that such hyperconjugative delocalization from a nitrogen lone pair is most pronounced when a CF₃ group is in the axial position[9]. A similar C–H/C–F hyperconjugation has been proposed to explain observed properties in other fluoroalkyl cyclobutanes[12].

  • Electrostatic Interactions: The highly polarized C-F bonds create a significant local dipole moment. The orientation of this dipole relative to the dipoles of other bonds in the ring can lead to either stabilizing or destabilizing interactions. An axial conformation may position these dipoles in a more favorable arrangement, minimizing repulsion and maximizing attraction, contributing to the overall stability of that conformer[13][14].

G cluster_conformation Factors Driving Axial CF3 Preference AxialCF3 Axial CF3 Conformation (Observed Preference) EquatorialCF3 Equatorial CF3 Conformation (Sterically Favored, but Electronically Disfavored) AxialCF3->EquatorialCF3 Interconversion Sterics Steric Hindrance (Destabilizing) Sterics->AxialCF3 Hyperconj Hyperconjugation (σ → σ*) (Stabilizing) Hyperconj->AxialCF3 Electrostatics Electrostatic Interactions (Dipole Alignment) (Stabilizing) Electrostatics->AxialCF3

Caption: Balance of forces determining CF₃ conformational preference.

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential to fully characterize the structure and dynamics of these fragments.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, albeit static, picture of the solid-state conformation[15]. It is the primary source of data on bond lengths, bond angles, puckering angles, and the axial/equatorial positioning of substituents[16][17].

Parameter Typical Observed Value Range Reference
Cyclobutane Puckering Angle (γ)158° – 175°[6][8]
Distal C-C Distance (d)2.1 – 2.2 Å[6][8]
CF₃ Substituent PositionPredominantly Axial[6][8]
Dihedral Angle (Ar–C–C–CF₃)83° – 100°[6][8]
(Data compiled from studies on 1-aryl-1-(trifluoromethyl)cyclobutanes)
NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics[18][19].

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants can provide information about the ring's puckering and the relative orientation of substituents.

  • ¹⁹F NMR: This is a particularly sensitive probe for fluorine-containing molecules. The chemical shift of the CF₃ group can be indicative of its electronic environment[12][20].

  • Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of ring inversion. At low temperatures, the inversion may be slow enough on the NMR timescale to observe distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier to inversion.

Exemplary Protocol: VT-NMR for Ring Inversion Analysis
  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the trifluoromethyl-cyclobutyl compound in a suitable low-freezing deuterated solvent (e.g., toluene-d₈, dichloromethane-d₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Acquisition: Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Continue cooling until significant line broadening is observed for the cyclobutyl ring protons, followed by the signals sharpening into two or more distinct sets of resonances at lower temperatures. The temperature at which the signals merge is the coalescence temperature (T_c).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

  • Confirmation: If possible, perform 2D NMR experiments (e.g., NOESY) at low temperature to confirm spatial proximities and assign the axial/equatorial positions.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are indispensable for rationalizing experimental findings[2]. They allow for the calculation of the relative energies of different conformers (e.g., axial vs. equatorial CF₃) and the potential energy surface for ring puckering and inversion. Analyses like Natural Bond Orbital (NBO) can be used to quantify the specific hyperconjugative interactions that stabilize a particular conformation[9].

G cluster_workflow Computational Workflow for Conformer Analysis Start Define Input Structure (e.g., from X-ray data) ConfSearch Conformational Search (Identify low-energy minima, e.g., Axial vs. Equatorial) Start->ConfSearch OptFreq Geometry Optimization & Frequency Calculation (DFT, e.g., B3LYP/6-31G*) ConfSearch->OptFreq Energy Single Point Energy Calculation (Higher level of theory for accuracy) OptFreq->Energy PES Potential Energy Surface (PES) Scan (Map ring inversion pathway) OptFreq->PES NBO Natural Bond Orbital (NBO) Analysis Energy->NBO Results Predicted Properties: - Relative Stabilities (ΔE) - Inversion Barrier - Key Orbital Interactions Energy->Results NBO->Results PES->Results

Caption: A typical computational workflow for conformational analysis.

Implications for Medicinal Chemistry and Drug Design

Understanding the structure of the trifluoromethyl-cyclobutyl fragment is critical for its effective application in drug discovery. The rigid, puckered nature of the ring, combined with the defined axial orientation of the CF₃ group, allows this fragment to act as a unique, three-dimensional scaffold.

  • Conformationally Restricted Isostere: The cyclobutane ring can replace flexible alkyl chains to lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity[12]. The trifluoromethyl-cyclobutyl group, in particular, has been evaluated as a unique bioisostere for the tert-butyl group, offering a similar steric footprint but with vastly different electronic properties and improved metabolic stability in some cases[6].

  • Vectorial Exit Points: The defined geometry of the substituted cyclobutane ring presents substituents at precise vectors in 3D space, which can be exploited to optimize interactions with a target protein.

  • Modulation of Physicochemical Properties: As discussed, the CF₃ group's influence on lipophilicity and pKa is a key tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[7][21]. The interplay between the CF₃ group and the cyclobutane scaffold can lead to nuanced effects on properties like lipophilicity that differ from simple additive models[12].

Property Influence of CF₃-Cyclobutyl Fragment Reference
Metabolic Stability C-F bonds are highly stable; can block metabolic hotspots. Stability can be enhanced or decreased depending on the specific compound.[5][6]
Lipophilicity (LogP) Generally increases lipophilicity, but stereochemistry can lead to non-intuitive trends.[5][6][12]
Acidity/Basicity (pKa) Strong electron-withdrawing effect significantly increases acidity of carboxylic acids and decreases basicity of amines.[6]
Molecular Shape Provides a rigid, 3D scaffold with well-defined substituent vectors. Can serve as a tert-butyl isostere.[6][22]

Conclusion

The trifluoromethyl-cyclobutyl fragment is a sophisticated building block whose properties are dictated by a delicate balance of ring strain, steric bulk, and powerful stereoelectronic effects. The consistent, counterintuitive preference for an axial CF₃ conformation underscores the dominance of stabilizing hyperconjugative and electrostatic interactions. This well-defined three-dimensional structure provides medicinal chemists with a unique tool to enforce specific molecular conformations, modulate physicochemical properties, and design novel bioactive molecules with improved pharmacological profiles. A thorough understanding of the principles laid out in this guide is essential for the rational design and application of this increasingly valuable chemical motif.

References

A Guide to the Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS: 1408075-12-6). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the spectroscopic data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar fluorinated cyclobutane derivatives.

Introduction: The Structural Significance of a Fluorinated Cyclobutane Amino Alcohol

This compound is a fascinating molecule that incorporates several key structural features of interest in medicinal chemistry and materials science. The rigid cyclobutane scaffold provides a defined three-dimensional orientation of its substituents. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity. The amino and hydroxyl groups offer sites for further chemical modification and are crucial for intermolecular interactions.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider the spectra in a common deuterated solvent such as DMSO-d₆, which will solubilize the salt and allow for the observation of exchangeable protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, yet informative. The presence of the hydrochloride salt will lead to the protonation of the amino group to form an ammonium salt (-NH₃⁺).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-OH4.0 - 5.0Broad singlet-The hydroxyl proton is acidic and will exchange with the solvent, leading to a broad signal.
-NH₃⁺7.5 - 8.5Broad singlet-The ammonium protons are also exchangeable and deshielded due to the positive charge.
-CH(NH₃⁺)3.5 - 4.0MultipletThis proton is adjacent to the electron-withdrawing ammonium group, shifting it downfield.
Cyclobutane -CH₂-2.0 - 2.8MultipletsThe methylene protons of the cyclobutane ring will be diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The trifluoromethyl group will have a significant impact on the chemical shifts of the carbons it is attached to and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
-C(CF₃)OH70 - 80QuartetThe quaternary carbon attached to the -OH and -CF₃ groups will be deshielded and will show a characteristic quartet due to coupling with the three fluorine atoms.
-CF₃120 - 130QuartetThe carbon of the trifluoromethyl group will have a large one-bond C-F coupling constant.
-CH(NH₃⁺)45 - 55SingletThe carbon attached to the ammonium group will be deshielded.
Cyclobutane -CH₂-30 - 40SingletThe methylene carbons of the cyclobutane ring.
Stereoisomerism: Distinguishing Cis and Trans Isomers

This compound can exist as cis and trans isomers. NMR spectroscopy, particularly the analysis of proton-proton coupling constants, would be the primary method for distinguishing between them. In cyclobutane systems, the vicinal coupling constants between cis protons are typically larger than those between trans protons.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis trans trans

Caption: Chemical structures of the cis and trans isomers.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (alcohol)3200 - 3600Broad, StrongStretching
N-H (ammonium)2800 - 3200Broad, StrongStretching
C-H (alkane)2850 - 3000MediumStretching
N-H (ammonium)1500 - 1600MediumBending
C-F1000 - 1350StrongStretching
C-O1050 - 1150MediumStretching

The presence of strong, broad bands in the high-frequency region (above 2800 cm⁻¹) will be indicative of the hydroxyl and ammonium groups and the extensive hydrogen bonding present in the solid state. The strong absorptions in the 1000-1350 cm⁻¹ region will be a clear indicator of the trifluoromethyl group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. We would expect to see the molecular ion of the free base in the positive ion mode.

  • Expected Molecular Ion (M+H)⁺: The free base, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, has a molecular formula of C₅H₈F₃NO and a monoisotopic mass of 155.0558 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.0631.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through the loss of small neutral molecules.

G M_plus [M+H]⁺ m/z = 156.06 frag1 [M+H - H₂O]⁺ m/z = 138.05 M_plus->frag1 - H₂O frag2 [M+H - NH₃]⁺ m/z = 139.05 M_plus->frag2 - NH₃ frag3 [M+H - H₂O - C₂H₄]⁺ m/z = 110.04 frag1->frag3 - C₂H₄

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR (for structural confirmation):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

IR Spectroscopy
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr NMR (¹H, ¹³C, 2D) purification->nmr ir FTIR (ATR) purification->ir ms ESI-MS & MS/MS purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Workflow for the characterization of the target compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its key spectral features. This guide provides a comprehensive theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data, which will be invaluable for any researcher working with this compound. The provided experimental protocols offer a clear path to obtaining and confirming the spectroscopic data, ensuring the confident structural elucidation of this important fluorinated building block.

The Strategic Imperative of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Methyl Mimic

In the landscape of contemporary drug discovery, the trifluoromethyl (CF3) group has transcended its role as a mere bioisostere to become a cornerstone of rational drug design.[1] Its incorporation into a molecular scaffold is a deliberate strategy to modulate a cascade of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles.[2] This guide, intended for the discerning researcher, delves into the multifaceted role of the trifluoromethyl group, providing not only a comprehensive overview of its effects but also practical, field-proven insights into its application and evaluation. We will explore the causality behind its profound influence on metabolic stability, lipophilicity, and target engagement, supported by detailed experimental protocols and illustrative case studies.

The Physicochemical Impact of Trifluoromethylation: A Double-Edged Sword

The unique electronic and steric properties of the trifluoromethyl group are the wellspring of its power in medicinal chemistry. Its high electronegativity and the strength of the carbon-fluorine bond are central to its ability to influence a molecule's behavior in a biological system.[3]

Metabolic Stability: The Indomitable C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its capacity to enhance metabolic stability.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a typical carbon-hydrogen bond.[2] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block a key metabolic pathway.[2] This "metabolic switching" can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]

Case Study: Celecoxib (Celebrex®)

A classic example of metabolic blocking is the nonsteroidal anti-inflammatory drug, celecoxib. The primary route of metabolism for its non-fluorinated analog is the oxidation of the para-methyl group to a carboxylic acid, leading to rapid clearance. The introduction of the trifluoromethyl group in celecoxib effectively blocks this metabolic hotspot, significantly increasing its half-life and therapeutic efficacy.[4] While celecoxib still undergoes metabolism, the primary site is shifted to the tolyl methyl group, a less favorable transformation.[5][6]

cluster_0 Non-Fluorinated Analog cluster_1 Celecoxib (Trifluoromethylated) Analog Celecoxib Analog (p-methylphenyl) Metabolite Carboxylic Acid Metabolite (Rapid Clearance) Analog->Metabolite CYP-mediated Oxidation Celecoxib Celecoxib (p-trifluoromethylphenyl) Blocked Metabolism Blocked Celecoxib->Blocked Resistant to Oxidation Alternative_Metabolism Tolyl Methyl Oxidation (Slower Clearance) Celecoxib->Alternative_Metabolism Alternative Pathway

Caption: Metabolic fate of celecoxib analog vs. celecoxib.

Lipophilicity: A Balancing Act

The trifluoromethyl group is highly lipophilic, a property that can be both advantageous and detrimental.[7] Increased lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, potentially leading to improved absorption and distribution.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity.[7] Therefore, the decision to incorporate a trifluoromethyl group must be carefully weighed against the overall lipophilicity of the molecule.

Quantitative Data: Comparative Physicochemical Properties

Compound PairStructure (R=)LogPpKaReference
Aniline / 3-(Trifluoromethyl)anilineH / CF₃0.90 / 2.324.61 / 3.50[8][9][10][11]
Toluene / TrifluorotolueneCH₃ / CF₃2.73 / 3.19- / -[Calculated]
Celecoxib Analog / CelecoxibCH₃ / CF₃3.4 / 4.3- / -[Estimated]
Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[8] For instance, the introduction of a trifluoromethyl group on an aniline ring decreases the basicity of the nitrogen atom, resulting in a lower pKa.[8] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding affinity to its target.[8]

Experimental Protocols for Evaluating Trifluoromethylated Compounds

A cornerstone of drug discovery is the robust experimental evaluation of lead compounds. The following protocols provide detailed methodologies for assessing the key properties influenced by trifluoromethylation.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the gold standard method for LogP determination.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the n-octanol-saturated buffer and buffer-saturated n-octanol (e.g., 1:1 ratio). Add a small aliquot of the test compound stock solution.

  • Equilibration: Vigorously shake the vial for a predetermined time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) with MgCl₂. Prepare a separate solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: In a 96-well plate, add the microsomal reaction mixture and pre-incubate at 37°C. Add the test compound (typically at 1 µM final concentration). Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Start Prepare Microsomal Reaction Mixture Add_Compound Add Test Compound Start->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Start_Reaction Initiate with NADPH Regenerating System Pre_Incubate->Start_Reaction Time_Points Incubate and Quench at Time Points Start_Reaction->Time_Points Process Centrifuge and Collect Supernatant Time_Points->Process Analyze LC-MS/MS Analysis Process->Analyze End Calculate Half-life and Intrinsic Clearance Analyze->End

Caption: Workflow for in vitro microsomal stability assay.

Synthetic Strategies for Trifluoromethylation

The successful incorporation of a trifluoromethyl group hinges on the availability of robust and efficient synthetic methodologies.

Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This method is a workhorse for the synthesis of trifluoromethylated arenes.

Methodology:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv), a copper(I) source (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a trifluoromethyl source (e.g., TMSCF₃, 2.0 equiv).

  • Solvent and Base: Add a dry, degassed solvent (e.g., DMF or NMP) and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][13]

Photoredox-Catalyzed Trifluoromethylation

This emerging technology offers mild and versatile conditions for trifluoromethylation.[14]

Methodology:

  • Reaction Setup: In a vial, dissolve the substrate (e.g., an electron-rich heterocycle, 1.0 equiv), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex, 1-2 mol%), and a trifluoromethylating agent (e.g., Umemoto's reagent or CF₃SO₂Cl, 1.5 equiv) in a suitable solvent (e.g., acetonitrile or DMF).

  • Reaction Conditions: Degas the reaction mixture and place it under an inert atmosphere. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the required time (e.g., 6-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.[14]

Conclusion: A Strategic Tool for Drug Discovery

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic properties.[2] Its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties makes it a key consideration in lead optimization.[1] A thorough understanding of its effects, coupled with robust experimental evaluation and efficient synthetic strategies, is essential for harnessing its full potential in the design of novel therapeutics. This guide provides a foundation for researchers to confidently and strategically employ the trifluoromethyl group in their drug discovery endeavors.

References

Commercial availability and suppliers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Core Topic: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. We will delve into its chemical properties, commercial landscape, strategic applications in drug discovery, and the essential protocols for its synthesis and quality verification.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

This compound is a fluorinated, cyclic small molecule that has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique three-dimensional structure, combining a strained cyclobutane ring with a chemically robust trifluoromethyl (CF₃) group and a versatile amino functional group, offers chemists a powerful tool for navigating complex biological landscapes.

The incorporation of the CF₃ group is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[1] This group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa, thereby enhancing cell permeability and oral bioavailability.[1] The rigid cyclobutane scaffold provides a defined exit vector for substituents, allowing for precise spatial orientation when designing ligands for specific protein targets. This makes the molecule particularly relevant in areas such as fragment-based drug discovery and the development of complex molecules like protein degraders.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and research. Key data has been consolidated from various suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 1408075-12-6[3][4]
Alternate CAS 1408075-93-3 (cis-isomer); 1408075-16-0 (trans-isomer)[2][5]
Molecular Formula C₅H₉ClF₃NO[2][3]
Molecular Weight 191.58 g/mol [2][3]
Appearance White powder / Solid[4]
Typical Purity ≥97%[2][3]
Storage Room Temperature or Refrigerator (2-8°C)[5][6]
InChI Key ZXWICPXOEHKXJG-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
GHS Pictograms Corrosion, Exclamation Mark

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers specializing in research chemicals and building blocks for pharmaceutical R&D. The compound is typically offered at purities of 97% or higher. When sourcing this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

SupplierProduct Name/NumberTypical PurityRegion
Sigma-Aldrich (via Synthonix) SY342834718597%US
Shanghai Aladdin Biochemical A62896497.0%China
Zhejiang Jiuzhou Chem Co., Ltd CAS 1408075-12-699%China
BLD Pharm BD11811Not SpecifiedGlobal
Dayang Chem (Hangzhou) Co., Ltd. CAS 1408075-12-698.0%China
Shanghai Nianxing Industrial Co. CAS 1408075-12-697.0%China

Note: Availability, purity, and pricing are subject to change. Researchers should contact suppliers directly for current information.[3][4][7]

Application in Drug Discovery and Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Key Applications:

  • Pharmaceutical Development : Its structure is ideal for designing novel anticancer agents and other therapeutics. The trifluoromethyl group enhances metabolic stability, a critical factor in drug design.[1]

  • Organic Synthesis Intermediate : It serves as a foundational scaffold, allowing for the addition of various functional groups via its amino handle to create libraries of new chemical entities.[1]

  • Fragment-Based Drug Discovery (FBDD) : The molecule's defined structure and moderate complexity make it an excellent fragment for screening against biological targets to identify initial binding interactions.[1]

  • Protein Degrader Building Blocks : This compound is categorized as a building block for protein degraders, such as PROTACs, where rigid linkers and scaffolds are essential for orienting the target protein and E3 ligase.[2]

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_0 Discovery & Design Phase cluster_1 Synthesis & Optimization Phase cluster_2 Preclinical Phase A Target Identification & Validation B Fragment Screening or Computational Design A->B Input for Screening C Hit Identification B->C Identifies Core Binding Moiety D Procurement of 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol HCl C->D Informs Building Block Selection E Chemical Derivatization (e.g., Amide Coupling, Reductive Amination) D->E Key Starting Material F Structure-Activity Relationship (SAR) Studies E->F Generates Compound Library G Lead Optimization F->G Identifies Potent Compounds G->E Iterative Optimization H In Vitro & In Vivo Testing G->H ADME/Tox Profiling I Candidate Selection H->I Selects Drug Candidate

Caption: Drug discovery workflow utilizing the target building block.

Synthetic Strategies and Quality Control

While this guide focuses on the commercially available compound, understanding its synthesis is valuable for custom modifications or scale-up. A plausible retrosynthetic approach often starts with a [2+2] cycloaddition to form the cyclobutane ring.[8] A more direct laboratory synthesis may involve the stereoselective reduction of a corresponding oxime or ketone precursor.

Conceptual Synthesis Protocol

A general method for preparing trifluoromethylated amino alcohols involves the reduction of an intermediate, followed by salt formation.[9]

  • Precursor Preparation : Synthesize a suitable precursor, such as 3-amino-1-(trifluoromethyl)cyclobutanone or a protected version.

  • Reduction : Reduce the ketone to the tertiary alcohol. For this step, a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an ether solvent is effective. The choice of LiAlH₄ is driven by its ability to reduce ketones without affecting other functional groups under controlled conditions.

  • Deprotection (if necessary) : If a protecting group was used for the amine (e.g., Boc or Cbz), it is removed under appropriate acidic or hydrogenolysis conditions.

  • Salt Formation : The resulting free amine is dissolved in a suitable solvent like diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution until precipitation of the hydrochloride salt is complete.[9] This step is critical for improving the compound's stability and handling characteristics, as the salt form is typically a more crystalline and less hygroscopic solid than the free base.

G Start Protected 3-Aminocyclobutanone Precursor Step1 Trifluoromethylation (e.g., Ruppert-Prakash Reagent, TMSCF₃) Start->Step1 Intermediate1 Protected 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Step1->Intermediate1 Forms tertiary alcohol Step2 Amine Deprotection (e.g., TFA or H₂/Pd-C) Intermediate1->Step2 Intermediate2 Free Base: 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Step2->Intermediate2 Exposes amine Step3 Salt Formation (Dry HCl in Diethyl Ether) Intermediate2->Step3 End Final Product: 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol HCl Step3->End Crystallization

Caption: A plausible synthetic workflow for the target compound.

Self-Validating Quality Control (QC) Protocol

Upon receiving a commercial batch or completing a synthesis, a multi-step analytical protocol is required to validate the material's identity, purity, and integrity.

  • Structural Confirmation (NMR & MS) :

    • ¹H and ¹⁹F NMR Spectroscopy : Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H NMR will confirm the presence of the cyclobutane protons, while ¹⁹F NMR will show a characteristic singlet for the CF₃ group, confirming its presence. The integration and splitting patterns must be consistent with the expected structure.

    • Mass Spectrometry (MS) : Use electrospray ionization (ESI) to determine the molecular weight of the free base. The analysis should reveal a prominent ion corresponding to [M+H]⁺, confirming the correct mass.

  • Purity Assessment (HPLC) :

    • Method : Employ a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or TFA.

    • Detection : Use a UV detector (at ~210 nm, as the molecule lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

    • Validation : The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks, and it should meet or exceed the supplier's specification (e.g., >97%).

This combination of spectroscopic and chromatographic methods creates a self-validating system. NMR and MS confirm the molecular structure, while HPLC provides a quantitative measure of purity, ensuring the material is suitable for subsequent high-stakes experiments.

References

An In-Depth Technical Guide to the Safe Handling, and Storage of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a fluorinated cyclic amino alcohol that is gaining prominence as a valuable building block in contemporary drug discovery and development. Its unique structural and electronic properties, imparted by the trifluoromethyl group and the cyclobutane ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research applications. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties.

GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1
alt text
DangerH318: Causes serious eye damage.
Acute Toxicity, Inhalation4
alt text
WarningH332: Harmful if inhaled.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3
alt text
WarningH335: May cause respiratory irritation.

Causality of Hazards:

  • Irritant Properties: The amine and hydroxyl functional groups, as well as the acidic nature of the hydrochloride salt, can cause irritation upon contact with skin, eyes, and the respiratory tract. The trifluoromethyl group can also contribute to the compound's reactivity and potential for biological interaction.

  • Hygroscopicity: As a hydrochloride salt of an amine, this compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. This can affect the accuracy of weighing and may lead to degradation of the compound over time.

  • Thermal Decomposition: While specific data is limited, thermal decomposition of fluorinated organic compounds can release hazardous substances such as hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx)[1].

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to minimize exposure and preserve the quality of the reagent.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter appropriate for chemical powders should be used.

Weighing and Transfer

Given the compound's irritant and potentially hygroscopic nature, specific precautions should be taken during weighing and transfer.

Step-by-Step Weighing and Transfer Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper/boat, receiving flask, solvent, etc.) within the fume hood.

  • Inert Atmosphere (Recommended): For applications sensitive to moisture, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved in a glove box or by using Schlenk line techniques.

  • Aliquotting: Gently tap the storage bottle to loosen the powder. Avoid shaking, which can generate fine dust.

  • Weighing: Using a clean, dry spatula, carefully transfer the desired amount of the solid onto a tared weighing paper or boat on a balance located within the fume hood or in close proximity.

  • Transfer to Reaction Vessel: Promptly and carefully transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spillage.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid with stirring to avoid splashing.

  • Cleaning: Immediately decontaminate the spatula and any other reusable equipment that came into contact with the compound. Dispose of weighing paper and any other contaminated disposable materials in a designated hazardous waste container.

Storage Recommendations

Proper storage is crucial for maintaining the stability and purity of this compound.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents absorption of atmospheric moisture (hygroscopicity) and potential reaction with atmospheric components.
Light Amber Vial/Dark LocationProtects from potential light-induced degradation.
Container Tightly SealedPrevents contamination and exposure to air and moisture.

Incompatible Materials:

To prevent hazardous reactions, this compound should be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Bases: Can deprotonate the hydrochloride salt and the alcohol, potentially leading to degradation or unwanted reactions.

  • Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could lead to undesired chemical transformations.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Logical Workflow for Spill Response:

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (for a minor spill):

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues of the spill.

  • Ventilate: Ensure the area is well-ventilated by working in a fume hood or opening a window if it is safe to do so.

  • Don PPE: Put on the appropriate personal protective equipment, including a respirator.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for chemical spills[2][3]. Do not use combustible materials like paper towels. For amine spills, sodium bisulfite can be used as a neutralizer, and for acidic spills, sodium bicarbonate can be applied[2].

  • Collection: Carefully sweep the absorbed material into a dustpan and place it into a heavy-duty plastic bag or a sealable, labeled waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a damp cloth or sponge and a mild detergent solution. Place all cleaning materials into the waste container.

  • Disposal: Seal the waste container and label it clearly as "Hazardous Waste" with the name of the chemical. Arrange for proper disposal through your institution's Environmental Health and Safety (EH&S) office.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A thorough understanding of its hazards, coupled with the consistent use of appropriate personal protective equipment and engineering controls, is essential for mitigating risks. The protocols outlined in this guide are intended to provide a robust framework for the safe handling and storage of this compound, thereby ensuring the well-being of researchers and the integrity of scientific endeavors.

References

Methodological & Application

Use of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block for Modern Drug Discovery

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a highly valuable building block for medicinal chemistry and drug development. Its structure combines three key motifs that can significantly enhance the pharmacological properties of a lead compound: a strained cyclobutane ring, a trifluoromethyl group, and a primary amine.

The rigid, three-dimensional nature of the cyclobutane scaffold allows for precise conformational restriction of molecules, which can lead to improved binding affinity and selectivity for biological targets. The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability. The primary amine serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space.

These attributes make this compound an attractive component in the design of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies. This document provides detailed protocols for the application of this building block in key synthetic transformations.

Physicochemical Properties

PropertyValueSource
CAS Number 1408075-12-6[1]
Molecular Formula C₅H₉ClF₃NO[2]
Molecular Weight 191.58 g/mol [2]
Appearance White powder[1]
Storage Sealed and preserved, Refrigerator[1]

Core Applications & Synthetic Protocols

The primary amine of this compound is a versatile functional group that can readily participate in a variety of bond-forming reactions. The following protocols detail its use in the synthesis of ureas and amides, key linkages in many biologically active molecules, with a focus on its application in the synthesis of RAF kinase inhibitors.

Application I: Synthesis of Substituted Ureas via Isocyanate Coupling

The formation of a urea linkage is a common strategy in the design of kinase inhibitors. The reaction of the primary amine of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol with an isocyanate provides a direct and efficient route to N,N'-disubstituted ureas.

Causality Behind Experimental Choices: The use of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt and liberate the free amine, which is the active nucleophile. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are chosen to prevent unwanted side reactions of the highly reactive isocyanate with water. The reaction is typically performed at low to ambient temperatures to control the exothermic reaction and minimize byproduct formation.

Experimental Workflow: Urea Formation

Caption: General workflow for urea synthesis.

Detailed Protocol: Preparation of 1-(1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)-3-(quinolin-6-yl)urea

This protocol is adapted from procedures for the synthesis of RAF kinase inhibitors.

Materials:

  • This compound

  • 6-Isocyanatoquinoline

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15 minutes to ensure complete liberation of the free amine.

  • Add a solution of 6-isocyanatoquinoline (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-(1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)-3-(quinolin-6-yl)urea.

Application II: Amide Bond Formation

Amide coupling is one of the most fundamental and frequently used reactions in medicinal chemistry. The primary amine of this compound can be acylated with a variety of carboxylic acids using standard peptide coupling reagents to form the corresponding amides. These amides are often key intermediates in the synthesis of complex molecules, including kinase inhibitors.

Causality Behind Experimental Choices: The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated coupling partners. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and minimize side reactions and racemization. A non-nucleophilic base like DIPEA is required to both neutralize the hydrochloride salt and facilitate the coupling reaction. Aprotic polar solvents such as DMF or DCM are used to ensure the solubility of all reactants.

Experimental Workflow: Amide Coupling

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of N-(1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)-1-phenyl-1H-pyrazole-5-carboxamide

This protocol is based on synthetic routes towards pyrazole-containing kinase inhibitors.

Materials:

  • This compound

  • 1-Phenyl-1H-pyrazole-5-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)-1-phenyl-1H-pyrazole-5-carboxamide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its unique combination of a constrained cyclobutane ring, a metabolically stable trifluoromethyl group, and a synthetically accessible primary amine allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. The protocols provided herein for the synthesis of ureas and amides demonstrate robust and efficient methods for incorporating this building block into target molecules, particularly in the context of developing novel kinase inhibitors. These field-proven methodologies should serve as a reliable guide for researchers and scientists in their synthetic endeavors.

References

Applications of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing the Power of Fluorine and Strain for Novel Therapeutics

Senior Application Scientist, Gemini Laboratories

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer unique combinations of physicochemical properties and biological activity. Among these, fluorinated carbocycles have emerged as particularly valuable building blocks. This guide delves into the applications of a promising, yet underexplored reagent: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride . We will explore its significance as a bioisostere, its potential in the design of next-generation inhibitors for critical disease targets, and provide detailed protocols for its incorporation into lead compounds.

The Strategic Advantage of the Trifluoromethyl-Cyclobutane Moiety

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and alter lipophilicity. When combined with a strained cyclobutane ring, these effects are further amplified, creating a unique structural motif with several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to oxidative metabolism. This can significantly prolong the half-life of a drug molecule.

  • Bioisosterism: The trifluoromethyl-cyclobutyl group can serve as a metabolically stable bioisostere for the commonly used tert-butyl group.[1][2] This allows for the optimization of lead compounds by replacing a metabolically labile moiety without drastically altering the molecule's steric profile.

  • Conformational Constraint: The rigid, puckered structure of the cyclobutane ring restricts the conformational freedom of the molecule.[3] This can lead to a more favorable entropy of binding to the target protein, resulting in increased potency and selectivity.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity or basicity of nearby functional groups and alter the molecule's overall polarity and lipophilicity.[4]

These properties make this compound a highly attractive building block for the synthesis of novel drug candidates targeting a range of diseases.

Key Therapeutic Areas for Trifluoromethyl-Cyclobutane Analogs

The unique structural and electronic properties of the trifluoromethyl-cyclobutane scaffold make it particularly well-suited for the design of inhibitors for several important classes of therapeutic targets.

Inhibitors of Apoptosis (IAP) Proteins

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance.[5] Small molecule antagonists that mimic the endogenous IAP inhibitor, Smac/DIABLO, are a promising class of anticancer agents.[1][6][7] The design of potent IAP antagonists often involves a central scaffold that presents key pharmacophoric elements for binding to the BIR domains of IAP proteins. The constrained nature of the cyclobutane ring in this compound can serve as a novel scaffold to orient the necessary functional groups for optimal interaction with the target.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a lead molecule via amide bond formation. Given the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group, which can reduce the nucleophilicity of the amine, robust coupling conditions are often required.[8][9]

Protocol 1: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for challenging amide bond formations.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Amine Liberation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the suspension and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Coupling Reaction: Slowly add the carboxylic acid/HATU solution to the free amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Rationale for Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and liberate the free amine without competing in the subsequent coupling reaction.

  • HATU: This coupling reagent is known for its high efficiency and low rate of racemization, making it ideal for sterically hindered or electron-deficient amines.

  • DMF: A polar aprotic solvent is used to ensure the solubility of the reactants.

  • Aqueous Work-up: The washing steps are crucial to remove excess reagents, byproducts, and the DMF solvent.

Visualizing the Workflow: Amide Coupling

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process AmineHCl 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol ·HCl FreeAmine Free Amine Generation AmineHCl->FreeAmine DIPEA CarboxylicAcid Carboxylic Acid (R-COOH) Activation Acid Activation CarboxylicAcid->Activation HATU HATU HATU DIPEA DIPEA DMF DMF (Solvent) Coupling Amide Bond Formation FreeAmine->Coupling Activation->Coupling Workup Work-up & Purification Coupling->Workup Product Desired Amide Product Workup->Product

Caption: General workflow for the amide coupling of this compound.

Data Presentation: Physicochemical Properties

The introduction of the 3-amino-1-(trifluoromethyl)cyclobutanol moiety can significantly impact the physicochemical properties of a molecule. Below is a table comparing the calculated properties of a hypothetical parent molecule with its trifluoromethyl-cyclobutanol analog.

PropertyParent Molecule (Hypothetical)Analog with 3-Amino-1-(trifluoromethyl)cyclobutanolRationale for Change
Molecular Weight VariesIncreasedAddition of the C5H8F3NO moiety.
cLogP VariesGenerally increasedThe trifluoromethyl group increases lipophilicity.
Topological Polar Surface Area (TPSA) VariesIncreasedAddition of the amine and hydroxyl groups.
Number of H-bond Donors VariesIncreased by 2Addition of -NH2 and -OH groups.
Number of H-bond Acceptors VariesIncreased by 1Addition of the -OH group.
Metabolic Stability VariesExpected to be higherResistance of the CF3 group to metabolism.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern drug discovery. Its unique combination of a strained carbocyclic ring and a metabolically robust trifluoromethyl group offers medicinal chemists a powerful tool to optimize lead compounds and explore novel chemical space. The potential applications in developing next-generation JAK inhibitors and IAP antagonists highlight the timeliness and significance of this scaffold. As our understanding of structure-activity relationships continues to evolve, we anticipate that this and other fluorinated building blocks will play an increasingly important role in the design of safer and more effective medicines.

References

Application Note & Protocol: N-Functionalization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

< .

Introduction

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] The cyclobutane scaffold provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This application note provides a detailed experimental protocol for the N-functionalization of this versatile amino alcohol, focusing on a robust N-acylation procedure. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction and to facilitate adaptation for the synthesis of diverse derivatives.

Strategic Considerations for N-Functionalization

The presence of both a primary amine and a tertiary alcohol in 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol presents a chemoselectivity challenge. The amine is generally more nucleophilic than the sterically hindered tertiary alcohol, allowing for selective N-functionalization under appropriate conditions.[3] However, strong acylating agents or harsh reaction conditions could lead to undesired O-acylation or side reactions. Therefore, the choice of acylating agent, base, and solvent is critical for achieving high yields and purity of the desired N-functionalized product.

The trifluoromethyl group, being a strong electron-withdrawing group, reduces the basicity of the amine.[1][2][4] This electronic effect can influence the nucleophilicity of the amine and must be considered when selecting reaction parameters. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for the reaction to proceed.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol details a general procedure for the N-acylation of this compound using an acid chloride as the acylating agent. This method is widely applicable for the synthesis of a variety of amides.

Materials and Reagents
ReagentFormulaMW ( g/mol )PurposeSupplier & Cat. No.
This compoundC₅H₉ClF₃NO191.58Starting Material--INVALID-LINK--
Acyl Chloride (e.g., Benzoyl Chloride)C₇H₅ClO140.57Acylating AgentSigma-Aldrich, B6750
Triethylamine (TEA)(C₂H₅)₃N101.19BaseSigma-Aldrich, 471283
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93SolventSigma-Aldrich, 270997
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous WorkupFisher Scientific, S233
Brine (Saturated NaCl Solution)NaCl58.44Aqueous WorkupFisher Scientific, S271
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentSigma-Aldrich, M7506
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.

  • Basification: Add triethylamine (TEA) (2.2 eq) dropwise to the suspension at 0 °C (ice bath). The addition of two equivalents of base is crucial: one to neutralize the hydrochloride salt and the second to scavenge the HCl generated during the acylation reaction. Stir the mixture for 15-20 minutes at 0 °C to ensure complete formation of the free amine. The mixture should become a clear solution.

  • Acylation: Slowly add the acyl chloride (e.g., benzoyl chloride) (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[]

Experimental Workflow Diagram

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Weigh Reagents Setup Setup Flask under N2 Start->Setup Dissolve Dissolve Starting Material in DCM Setup->Dissolve Basify Add TEA at 0 °C Dissolve->Basify Acylate Add Acyl Chloride at 0 °C Basify->Acylate Stir Stir at Room Temp (2-4h) Acylate->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure Product Purify->End

Caption: Workflow for the N-acylation of this compound.

Alternative N-Functionalization Strategies

While N-acylation is a common and robust method, other N-functionalization strategies can be employed to access a wider range of derivatives.

  • N-Alkylation: Direct N-alkylation can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.[6][7][8]

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.

  • N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides, which are important functional groups in many bioactive molecules.

The choice of method will depend on the desired final product and the compatibility of the reagents with the starting material. For many of these alternative methods, protection of the hydroxyl group may be necessary to avoid side reactions.[9][10]

Causality and Mechanistic Insights

The success of the described N-acylation protocol hinges on several key factors:

  • Basicity and Nucleophilicity: The primary amine is a stronger nucleophile than the tertiary alcohol, directing the acylation to the nitrogen atom. The use of a non-nucleophilic base like triethylamine is crucial to avoid competition with the amine as a nucleophile.

  • Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials and reagents.

  • Temperature Control: Performing the initial basification and acylation at 0 °C helps to control the reaction rate, minimizing the formation of byproducts and preventing potential degradation of the starting material or product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC/LC-MS. Ensure the use of anhydrous solvent and fresh reagents.
Loss of product during workup.Ensure proper phase separation and minimize the number of extraction steps.
Presence of Starting Material Insufficient base or acylating agent.Ensure accurate measurement of reagents. Use a slight excess of the acylating agent (1.1-1.2 eq).
Formation of Diacylated Product Use of a large excess of acylating agent.Use the recommended stoichiometry of the acylating agent.
O-Acylation Reaction temperature is too high or a highly reactive acylating agent is used.Maintain the reaction temperature at 0 °C during the addition of the acylating agent. Consider using a less reactive acylating agent if O-acylation persists.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of N-functionalized derivatives for applications in drug discovery and development. The provided troubleshooting guide and discussion of alternative strategies further equip scientists to adapt and optimize this protocol for their specific research needs.

References

Application Notes & Protocols: Strategic Incorporation of the Trifluoromethyl-Cyclobutyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Rise of a Novel Bioisostere

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The tert-butyl group, a common moiety used to introduce steric bulk, often suffers from metabolic lability through oxidation of its methyl groups. The 1-trifluoromethyl-cyclobutyl group has emerged as a compelling bioisosteric replacement, offering a unique combination of steric, electronic, and metabolic characteristics.[1][2][3] This guide provides a comprehensive overview of the physicochemical impact of this moiety, detailed protocols for its synthetic incorporation, and case studies demonstrating its application. The trifluoromethyl-cyclobutyl group serves to enhance metabolic stability, modulate lipophilicity, and alter the acidity of nearby functional groups, making it a powerful tool in drug discovery.[1][2][4][5]

Rationale and Physicochemical Impact

The decision to replace a common group like a tert-butyl or gem-dimethyl moiety with a trifluoromethyl-cyclobutyl group is driven by predictable modulations of key molecular properties.[1][6][7] Understanding these shifts is crucial for rational drug design.

Causality of Experimental Choice: Why Trifluoromethyl-Cyclobutyl?

The primary motivation is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering the trifluoromethyl group highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[8][9] This "metabolic switching" can significantly prolong a drug's half-life.[8] Furthermore, the rigid cyclobutane scaffold introduces a three-dimensional character that can improve binding affinity and explore new chemical space.[10][11]

G cf3_cyclobutyl cf3_cyclobutyl lipophilicity lipophilicity cf3_cyclobutyl->lipophilicity pka pka cf3_cyclobutyl->pka metabolism metabolism cf3_cyclobutyl->metabolism sterics sterics cf3_cyclobutyl->sterics

Caption: Logical relationship of the bioisosteric replacement and its effects.

Quantitative Comparison of Physicochemical Properties

The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety induces significant and predictable changes in a molecule's properties. These changes are summarized below based on experimental findings.[1]

Propertytert-Butyl Group1-Trifluoromethyl-cyclobutyl GroupRationale & Implication[1]
Lipophilicity (LogP) BaselineModerately IncreasedThe CF₃ group increases lipophilicity, which can improve membrane permeability.[9][12] The effect is generally greater than that of mono- or difluoromethyl groups.[13][14]
Acidity of Carboxylic Acid (pKa) ~4.79 (Pivalic Acid)~2.92 (CF₃-cyclobutyl analogue)The strong electron-withdrawing nature of the CF₃ group significantly acidifies the carboxyl group, altering potential ionic interactions.[1][15]
Basicity of Amine (pKa of conjugate acid) ~10.69 (tert-Butylamine HCl)~5.29 (CF₃-cyclobutyl analogue HCl)The inductive effect dramatically reduces the basicity of the amine, which can impact solubility, salt formation, and receptor binding.[1]
Metabolic Stability Susceptible to oxidationGenerally enhancedWhile outcomes can be context-dependent, the CF₃ group effectively blocks a primary site of oxidative metabolism.[1][8]
Steric Size BaselineSlightly LargerX-ray analysis confirms a slightly larger steric profile, with the cyclobutane ring adopting an almost flattened conformation.[1]

Synthetic Protocols for Incorporation

Several robust synthetic strategies have been developed to introduce the trifluoromethyl-cyclobutyl moiety. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Protocol 1: Deoxyfluorination of Cyclobutanecarboxylic Acids (Preferred Method)

This is a highly effective and scalable method for converting readily available cyclobutanecarboxylic acids directly into the target trifluoromethyl-cyclobutanes.[1][16][17] The protocol's trustworthiness stems from its broad substrate scope, including compatibility with various functional groups like esters, halogens, and even unprotected amines.[1][16]

Causality: Sulfur tetrafluoride (SF₄) is a potent deoxofluorinating agent that reacts with carboxylic acids to form a trifluoromethyl group.[4][17] The reaction is often accelerated by the presence of HF or water, which can partially hydrolyze SF₄ to generate HF in situ.[17]

G start Start: Substituted Cyclobutanecarboxylic Acid reaction Reaction Vessel (e.g., Stainless Steel Autoclave) start->reaction Add reagents Reagents: - Sulfur Tetrafluoride (SF₄, 3-30 equiv) - Additive (HF or H₂O) reagents->reaction Add conditions Conditions: Heat (60-110 °C) Time (12-144 h) reaction->conditions workup Work-up & Purification (Chromatography, Crystallization, or Distillation) reaction->workup Process product Product: 1-Trifluoromethyl-cyclobutane Derivative workup->product

Caption: Workflow for SF₄-mediated deoxyfluorination.

Step-by-Step Methodology:

  • Safety Precaution: Sulfur tetrafluoride is a toxic and corrosive gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE) and a stainless steel autoclave or a suitable high-pressure reactor.

  • Reactor Charging: To a dry stainless steel autoclave, add the substituted cyclobutanecarboxylic acid (1.0 equiv).

  • Reagent Addition: Cool the autoclave (e.g., in a dry ice/acetone bath). Carefully condense sulfur tetrafluoride (SF₄, 3–30 equivalents) into the reactor. Note: The number of equivalents may need to be optimized based on substrate reactivity.

  • Additive (Optional but Recommended): Add a catalytic amount of an additive such as hydrogen fluoride (HF) or water to accelerate the reaction.[17]

  • Reaction: Seal the autoclave securely. Place it behind a protective shield and heat to the required temperature (typically between 60–110 °C) for 12–144 hours. The reaction should be monitored for pressure changes.

  • Work-up: After cooling the reactor to room temperature and then to below 0 °C, carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide (KOH) solution.

  • Isolation: Cautiously open the reactor and quench the reaction mixture by slowly adding it to a cooled, saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, crystallization, or vacuum distillation to yield the desired trifluoromethyl-cyclobutane derivative.[16]

Protocol 2: Nucleophilic Trifluoromethylation of Cyclobutanones

This method provides a valuable alternative when the cyclobutanone precursor is more accessible than the corresponding carboxylic acid.[17][18]

Causality: This protocol relies on the nucleophilic addition of a "CF₃⁻" equivalent, typically generated from trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), to the electrophilic carbonyl carbon of a cyclobutanone.[17] The resulting trifluoromethyl carbinol can then be deoxygenated.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclobutanone precursor (1.0 equiv) and an anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Reagent Addition: Add TMSCF₃ (1.5–2.0 equiv) to the solution.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching and Intermediate Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate. The resulting trifluoromethyl carbinol intermediate is typically purified at this stage.

  • Deoxygenation (Example): The trifluoromethyl carbinol can be deoxygenated via various methods. One reported approach involves converting the alcohol to a triflate and then performing an elimination followed by hydrogenation to yield the final product.[18]

Strategy 3: [2+2] Cycloaddition Reactions

This approach builds the cyclobutane ring from two alkene components, one of which is typically fluorinated. It is particularly useful for accessing complex, polysubstituted cyclobutanes.[16][19]

Causality: [2+2] cycloadditions can be induced thermally or photochemically.[19][20] The reaction involves the concerted or stepwise formation of two new sigma bonds between two alkene molecules to form a four-membered ring. The regiochemistry and stereochemistry are critical considerations and depend on the electronic nature of the substituents on the alkenes.

G alkene1 Trifluoromethyl-Alkene (e.g., 3,3,3-Trifluoropropene) plus + arrow [2+2] Cycloaddition (Thermal or Photochemical) alkene2 Alkene Partner (e.g., Enol Ether) product Trifluoromethyl-Cyclobutane Product arrow->product

Caption: General scheme for [2+2] cycloaddition to form CF₃-cyclobutanes.

General Procedure Outline:

  • Reactant Selection: Choose a trifluoromethyl-substituted alkene (e.g., 3,3,3-trifluoropropene) and a suitable alkene partner. Electron-rich alkenes often react well with electron-poor fluorinated alkenes.[16]

  • Reaction Conditions:

    • Thermal: Mix the reactants in a sealed tube or high-pressure reactor, with or without a solvent, and heat. Temperatures can range from 100 to 250 °C.

    • Photochemical: Dissolve the reactants in a suitable solvent (e.g., acetone, acetonitrile) in a quartz vessel. Irradiate with a UV lamp (e.g., a medium-pressure mercury lamp). A photosensitizer, such as benzophenone, may be required.[19]

  • Purification: After the reaction is complete, cool the mixture and remove the solvent. The resulting mixture of regio- and stereoisomers is typically separated by careful column chromatography or distillation.

Application Case Studies

The true validation of a bioisosteric replacement comes from its application in bioactive molecules. The 1-trifluoromethyl-cyclobutyl group has been successfully incorporated into known drug scaffolds, preserving or enhancing their biological activity.[1][16]

Parent DrugDrug ClassObservation upon Replacement with CF₃-cyclobutyl[1][16]
Butenafine AntifungalThe original mode of bioactivity was preserved in the CF₃-cyclobutane analogue.
Buclizine AntihistamineThe CF₃-cyclobutane analogue maintained the original biological activity.
Pivhydrazine AntidepressantThe replacement was tolerated, though metabolic stability effects were not observed due to the high stability of the parent compound.

These studies demonstrate that the 1-trifluoromethyl-cyclobutyl group is a viable and effective bioisostere for the tert-butyl group, capable of maintaining biological function while offering a distinct set of physicochemical properties for optimization.[1]

Conclusion and Future Outlook

The 1-trifluoromethyl-cyclobutyl moiety is a sophisticated and valuable building block for modern drug discovery. Its ability to act as a metabolically robust bioisostere for the ubiquitous tert-butyl group provides medicinal chemists with a powerful tool to address challenges in drug metabolism and to fine-tune the electronic and physical properties of lead candidates.[1][2] The development of scalable synthetic routes, particularly the deoxyfluorination of cyclobutanecarboxylic acids, has made this moiety more accessible for broad application.[1][4] As the drive for molecules with improved ADME profiles and novel intellectual property continues, the strategic incorporation of the trifluoromethyl-cyclobutyl group is poised to become an increasingly common tactic in the design of next-generation therapeutics.

References

Application Note: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride as a Bioisosteric Replacement for the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the tert-Butyl Group in Medicinal Chemistry

The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, valued for its well-defined steric bulk and chemical inertness.[1][2][3] Its primary role is often to act as a "shield" or to probe hydrophobic pockets within a biological target, thereby enhancing binding affinity and selectivity. However, its incorporation is frequently a double-edged sword. While beneficial for potency, the lipophilic nature of the tert-butyl group can negatively impact a drug candidate's overall profile by decreasing aqueous solubility and, critically, increasing its susceptibility to metabolic oxidation by cytochrome P450 enzymes.[3][4][5][6] This metabolic liability often leads to high clearance, poor bioavailability, and short half-lives, presenting significant hurdles in drug development.[5]

Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, offers a powerful solution to these challenges.[7] This application note details the use of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride as a modern, multifunctional bioisostere for the problematic tert-butyl group, providing a strategic pathway to mitigate its liabilities while retaining or enhancing desirable properties.

Rationale for the 3-Amino-1-(trifluoromethyl)cyclobutyl-1-ol Moiety

This particular scaffold was rationally designed to address the shortcomings of the tert-butyl group through the synergistic combination of its components:

  • Cyclobutane Scaffold: This strained, three-dimensional ring serves as an excellent mimic for the steric footprint of a tert-butyl group.[8][9] Unlike the freely rotating methyl groups of a tert-butyl, the cyclobutane ring projects its substituents into defined vectors in space, offering a more rigid and predictable interaction with the target protein.[10]

  • Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[11][12] The exceptional strength of the carbon-fluorine bond makes it highly resistant to enzymatic cleavage, effectively "blocking" a common site of metabolic attack. Furthermore, the CF₃ group can modulate the molecule's electronic properties and binding affinity through favorable interactions.[11][13]

  • Amino (NH₂) and Hydroxyl (OH) Groups: These polar functional groups are pivotal to the scaffold's utility.

    • The primary amine provides a versatile synthetic handle for straightforward incorporation into a lead molecule, most commonly via amide bond formation.

    • Both the amine and the tertiary alcohol can act as hydrogen bond donors and acceptors, introducing new, favorable interactions within the binding pocket that can improve potency and solubility.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances its stability, crystallinity, and solubility in aqueous media for experimental procedures.[14]

The combination of these features results in a bioisostere that not only mimics the size of the tert-butyl group but also introduces metabolic stability and provides polar anchor points to improve physicochemical properties.

cluster_0 tert-Butyl Group cluster_1 3-Amino-1-(trifluoromethyl)cyclobutyl-1-ol a (-C(CH₃)₃) b High Lipophilicity a->b c Metabolically Labile (Oxidative Metabolism) a->c d No H-Bonding a->d e CF₃-Cyclobutyl Scaffold a->e f Balanced Lipophilicity (Polar NH₂ & OH groups) e->f g Metabolically Robust (Stable C-F bonds) e->g h H-Bonding Capable (NH₂ & OH groups) e->h G start Lead Compound with tert-Butyl Group Identified q1 Does the compound exhibit poor metabolic stability (e.g., high microsomal clearance)? start->q1 q2 Is aqueous solubility or high logP a concern? q1->q2 No replace Synthesize Analog using 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol q1->replace Yes q3 Is an additional interaction vector desired within the binding pocket? q2->q3 No q2->replace Yes q3->replace Yes retain Retain tert-Butyl Group (Isostere may not be necessary) q3->retain No evaluate Evaluate Physicochemical Properties, Metabolic Stability, and Potency replace->evaluate G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis a Dissolve Scaffold-COOH in anhydrous DMF b Add HATU and stir for 5 min (activation) a->b c Add Isostere·HCl followed by DIPEA b->c d Stir at room temperature for 2-16 hours c->d e Monitor reaction progress by LC-MS or TLC d->e f Quench with water, extract with Ethyl Acetate e->f g Wash organic layer with NaHCO₃ (aq) and Brine f->g h Dry (Na₂SO₄), filter, and concentrate g->h i Purify by silica gel column chromatography h->i j Confirm structure and purity (¹H NMR, ¹⁹F NMR, LC-MS, HRMS) i->j

References

Application Notes & Protocols: Strategic Use of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride in the Development of Potent Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This unique fluorinated building block serves as a critical scaffold in the synthesis of potent and selective enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4). We will detail an exemplary synthetic protocol, a robust in vitro enzymatic assay for assessing inhibitor potency, and the underlying scientific principles that guide experimental design.

Introduction: The Rationale for Fluorinated Cyclobutanes in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a validated therapeutic target for Type 2 Diabetes Mellitus.[3][4]

The design of effective DPP-4 inhibitors often involves creating molecules that can interact with specific residues in the enzyme's active site. The choice of chemical scaffolds is therefore paramount. This compound emerges as a building block of significant interest for several key reasons:

  • Metabolic Stability: The trifluoromethyl (CF3) group is a well-established bioisostere for other chemical groups, known for enhancing metabolic stability due to the strength of the C-F bond.[5][6] This modification can reduce oxidative metabolism, a critical factor in improving a drug candidate's pharmacokinetic profile.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the nearby amino group and influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) within the enzyme's active site, potentially increasing binding affinity and potency.[7]

  • Structural Rigidity and Vectorial Projection: The cyclobutane ring provides a rigid, three-dimensional scaffold. This conformational constraint reduces the entropic penalty upon binding and projects the essential pharmacophoric elements—the amino group and the trifluoromethyl group—into defined regions of space, allowing for precise targeting of enzyme subpockets.

This guide provides a practical framework for leveraging these properties, beginning with the synthesis of a novel inhibitor and proceeding to its functional evaluation.

Part 1: Synthesis of a Representative DPP-4 Inhibitor

The primary amino group of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol serves as a versatile handle for amide bond formation, a common strategy for constructing DPP-4 inhibitors. In this exemplary protocol, we describe its coupling with a heterocyclic carboxylic acid, a common feature in many known DPP-4 inhibitors like Sitagliptin.[8][9]

Experimental Protocol: Amide Coupling Reaction

This protocol details the synthesis of a target inhibitor via a standard peptide coupling reaction.

Objective: To couple the primary amine of this compound with 2-(2,4,5-trifluorophenyl)acetic acid using EDC/HOBt as coupling agents.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Supplier Example
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HClC₅H₉ClF₃NO191.58ChemScene[10]
2-(2,4,5-Trifluorophenyl)acetic acidC₈H₅F₃O₂190.12Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)C₈H₁₇N₃·HCl191.70Sigma-Aldrich
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01Fisher Scientific
Brine (Saturated NaCl Solution)NaCl58.44Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,4,5-trifluorophenyl)acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

    • Scientist's Note: EDC and HOBt are used in tandem to form an active ester intermediate from the carboxylic acid. This intermediate is highly reactive towards nucleophilic attack by the amine, minimizing side reactions and racemization.[9]

  • Activation: Stir the mixture at room temperature for 30 minutes. This allows for the complete formation of the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.

    • Scientist's Note: DIPEA is a non-nucleophilic base, making it ideal for this purpose as it will not compete with the primary amine in the coupling reaction. An excess is used to ensure complete neutralization and to scavenge the HCl produced during the reaction.

  • Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Scientist's Note: The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water-soluble impurities. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

dot

Synthesis_Workflow cluster_synthesis Part 1: Synthesis cluster_testing Part 2: Biological Evaluation Start 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol HCl Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Product Pure Inhibitor Purify->Product Assay DPP-4 Inhibition Assay (Fluorometric) Product->Assay Characterized Compound Data Data Analysis (IC50 Determination) Assay->Data Result Potency & Selectivity Profile Data->Result

Caption: Overall workflow from starting material to biological evaluation.

Part 2: In Vitro DPP-4 Inhibition Assay

To determine the efficacy of the newly synthesized compound, a robust and sensitive enzymatic assay is required. A common method involves a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.[11][12]

Protocol: Fluorometric DPP-4 Activity and Inhibition Assay

Principle: This assay measures the activity of DPP-4 by monitoring the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage between the Proline and AMC moieties, the highly fluorescent AMC is released, which can be measured (λex = 360 nm / λem = 460 nm).[12][13] The inhibitor's potency is determined by measuring the reduction in the rate of AMC formation.

Materials & Reagents:

ReagentDescriptionSupplier Example
Recombinant Human DPP-4 EnzymePurified enzyme for in vitro assaysR&D Systems / Promega
DPP-4 Substrate (Gly-Pro-AMC)Fluorogenic substrateSigma-Aldrich[12]
DPP-4 Assay Buffer (e.g., Tris-HCl)pH-stabilized buffer for optimal enzyme activityCommercially available
SitagliptinKnown DPP-4 inhibitor (Positive Control)Sigma-Aldrich[11]
Dimethyl Sulfoxide (DMSO)Solvent for test compoundsSigma-Aldrich
96-well Black, Flat-Bottom PlatesLow-fluorescence plates for assayCorning / Greiner

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the synthesized inhibitor and the positive control (Sitagliptin) in 100% DMSO. b. Perform a serial dilution of the stock solutions in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid affecting enzyme activity.

  • Assay Setup (96-well plate): a. Test Wells: Add 25 µL of the serially diluted inhibitor solutions. b. Positive Control Wells: Add 25 µL of the serially diluted Sitagliptin solutions. c. Negative Control (100% Activity): Add 25 µL of assay buffer containing the same final concentration of DMSO as the test wells. d. Blank (No Enzyme): Add 50 µL of assay buffer to wells to measure background fluorescence.

  • Enzyme Addition: a. Prepare a working solution of DPP-4 enzyme in cold assay buffer at a concentration that yields a robust signal within the linear range of the assay. b. Add 25 µL of the DPP-4 enzyme solution to all wells except the "Blank" wells.

  • Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: a. Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer. b. Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: a. Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity (λex = 360 nm / λem = 460 nm) every 60 seconds for 30 minutes.

    • Scientist's Note: A kinetic reading is superior to a single endpoint reading because it provides the initial reaction rate (V₀), which is less susceptible to artifacts like substrate depletion or product inhibition.[14]

Data Analysis and IC₅₀ Determination
  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (ΔRFU/min).

  • Subtract Background: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Expected Data Output:

Inhibitor Conc. (nM)% Inhibition
0.15.2
115.8
1048.9
5085.1
10095.3
100099.1
IC₅₀ (nM) ~10.5

dot

DPP4_Inhibition DPP4 DPP-4 Enzyme Product AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Binds to Active Site Inhibitor Synthesized Inhibitor Inhibitor->DPP4 Blocks Active Site

Caption: Mechanism of DPP-4 inhibition and the fluorescent assay principle.

Conclusion and Future Directions

This compound is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a rigid cyclobutane core and an electron-withdrawing trifluoromethyl group provides a distinct advantage in designing enzyme inhibitors with improved potency and favorable pharmacokinetic properties. The protocols detailed herein offer a robust starting point for synthesizing and evaluating novel DPP-4 inhibitors. Further optimization of the inhibitor scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the development of next-generation therapeutic agents for metabolic diseases.

References

Application Notes and Protocols for the Purification of Products Derived from 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the purification of products derived from the versatile building block, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. Specifically, this guide will focus on the purification of its N-acylated derivatives, which are common intermediates in medicinal chemistry and drug development. The protocol outlines a multi-step purification strategy, including an initial aqueous workup, followed by either column chromatography or recrystallization, and concluding with final purity assessment. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the purification process for this class of fluorinated compounds.

Introduction: The Challenge of Purifying Fluorinated Amino Alcohols

This compound is a valuable building block in modern drug discovery, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. The purification of reaction products derived from this starting material, however, can present unique challenges. The presence of the polar amino alcohol functionality, the trifluoromethyl group, and the newly introduced moiety (in this case, an acyl group) can lead to complex solubility profiles and chromatographic behavior.

This application note will use the purification of a representative N-acylated derivative, N-(1-(Trifluoromethyl)-3-hydroxycyclobutyl)acetamide , as a case study to illustrate a robust and adaptable purification workflow. The principles and techniques described herein can be readily adapted for other derivatives of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol.

Purification Workflow Overview

The overall strategy for purifying N-acylated derivatives of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol involves a sequential process designed to remove unreacted starting materials, reagents, and byproducts. The workflow is visualized in the diagram below.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Steps ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (Base Wash) ReactionMixture->AqueousWorkup Dissolve in EtOAc OrganicLayer Crude Product in Organic Solvent AqueousWorkup->OrganicLayer Separate Layers Chromatography Column Chromatography OrganicLayer->Chromatography Method A Recrystallization Recrystallization OrganicLayer->Recrystallization Method B SolventRemoval Solvent Removal Chromatography->SolventRemoval Recrystallization->SolventRemoval PurityAnalysis Purity Analysis (HPLC, NMR) SolventRemoval->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Figure 1. General workflow for the purification of N-acylated derivatives of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol.

Detailed Protocols

This section provides step-by-step protocols for each stage of the purification process.

Initial Aqueous Workup

The initial workup is designed to remove water-soluble impurities, such as unreacted amine hydrochloride starting material, excess acylating agent (if applicable), and any water-soluble byproducts. A basic wash is employed to neutralize any remaining acidic species and to ensure the desired amide product is in its free base form, which is typically more soluble in organic solvents.[1]

Protocol:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL of solvent per gram of crude material is a good starting point.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be approximately half that of the organic layer.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the desired amide product, should be the top layer if using ethyl acetate and the bottom layer if using dichloromethane.

  • Aqueous Layer Removal: Carefully drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any remaining water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Primary Purification: Method A - Column Chromatography

Column chromatography is a highly effective method for separating the desired product from closely related impurities.[2] For fluorinated compounds, the choice of stationary and mobile phases can be critical for achieving good separation.[3]

Protocol:

  • Stationary Phase Selection: A standard silica gel is often sufficient. However, for particularly challenging separations involving highly fluorinated compounds, a fluorinated stationary phase (e.g., SiliaBond® Tridecafluoro) can offer enhanced selectivity.[3]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a chromatography column with the chosen stationary phase, ensuring it is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified amide.

Primary Purification: Method B - Recrystallization

Recrystallization is an excellent technique for purifying solid compounds and can often yield highly pure material.[4] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol:

  • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes mixtures) to identify a suitable recrystallization solvent. For amides, polar solvents like ethanol or acetonitrile are often good choices.[4]

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired product should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the final product. A combination of analytical techniques should be employed to confirm both the identity and purity of the compound.

Analytical Technique Purpose Expected Outcome for N-(1-(Trifluoromethyl)-3-hydroxycyclobutyl)acetamide
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any remaining impurities.A single major peak corresponding to the product, with purity typically >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the purified product and to detect any impurities.¹H, ¹³C, and ¹⁹F NMR spectra consistent with the expected structure.
Mass Spectrometry (MS) To confirm the molecular weight of the purified product.A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

Problem Possible Cause Solution
Product is an oil and will not crystallize The product may have a low melting point or be impure.Try purifying by column chromatography first. If the product is still an oil, consider if it is the desired compound.
Poor separation on silica gel column The polarity of the product and impurities are too similar.Try a different mobile phase system or consider using a fluorinated stationary phase.[3]
Low recovery from recrystallization The product is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution.

Conclusion

The purification of products derived from this compound requires a systematic approach that takes into account the unique properties of these fluorinated molecules. The combination of a thorough aqueous workup followed by either column chromatography or recrystallization provides a robust and flexible strategy for obtaining highly pure materials. The specific conditions for chromatography and recrystallization should be optimized for each derivative to achieve the best results. The analytical techniques outlined in this note are crucial for verifying the purity and identity of the final product, ensuring its suitability for downstream applications in research and development.

References

Harnessing 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride as a Novel Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed exploration of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, a promising chemical intermediate for the development of next-generation agrochemicals. We will delve into its structural rationale, synthetic versatility, and provide detailed protocols for its application in fungicidal and insecticidal screening programs.

Introduction: The Imperative for Innovation in Crop Protection

The global agricultural sector faces the continuous challenge of ensuring food security for a growing population while contending with the evolution of resistance in pests and pathogens. This necessitates a pipeline of innovative agrochemicals with novel modes of action. Fluorine chemistry has become a cornerstone of modern agrochemical design, with over half of recently launched pesticides containing fluorine. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Concurrently, the use of conformationally constrained scaffolds like the cyclobutane ring offers a strategy to improve potency and selectivity.[1][2] this compound emerges as a compelling building block by strategically combining three key functional elements onto a rigid core:

  • A trifluoromethyl group for enhanced bioactivity and stability.

  • A primary amino group serving as a versatile synthetic handle for library generation.

  • A tertiary hydroxyl group on a stereocenter, offering potential for further modification and chiral recognition.

This document serves as a technical guide for researchers to leverage this scaffold in the discovery of new fungicidal and insecticidal candidates.

Part 1: Physicochemical Profile and Synthetic Rationale

The unique arrangement of functional groups on the cyclobutane ring makes this compound an ideal starting point for creating diverse chemical libraries. Its utility is rooted in its distinct physicochemical properties.

PropertyValue / DescriptionSignificance in Agrochemical Design
CAS Number 1408075-12-6[3][4]Unique identifier for the hydrochloride salt form.
Molecular Formula C₅H₉ClF₃NOBase formula: C₅H₈F₃NO[5]
Molecular Weight 191.58 g/mol (Base: 155.12 g/mol )[5]
Trifluoromethyl (CF₃) Group Strongly electron-withdrawing, high lipophilicity.Increases membrane permeability through plant cuticles and insect exoskeletons; enhances metabolic stability by blocking oxidative pathways.[6]
Amino (NH₂) Group Nucleophilic and basic.Primary site for derivatization via amide bond formation, sulfonylation, reductive amination, etc., allowing for rapid library synthesis.
Hydroxyl (OH) Group Hydrogen bond donor/acceptor.Can be a key interaction point with target enzymes or can be used as a secondary site for chemical modification (e.g., etherification).
Cyclobutane Core Rigid, non-planar ring system.Provides a defined three-dimensional orientation for the functional groups, which can lead to higher binding affinity and selectivity for the target protein compared to flexible aliphatic chains.[1]
Synthetic Derivatization Strategy

The primary amino group is the most accessible handle for diversification. A typical discovery workflow would involve parallel synthesis to create a library of amides, which are prevalent structures in active fungicides and insecticides.[7]

G cluster_reactions Derivatization Reactions cluster_products Resulting Compound Classes main 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol HCl acyl Acyl Chlorides (R-COCl) or Carboxylic Acids main->acyl Amidation sulfonyl Sulfonyl Chlorides (R-SO₂Cl) main->sulfonyl Sulfonylation isocyanate Isocyanates (R-NCO) main->isocyanate Addition amides Amide Derivatives acyl->amides sulfonamides Sulfonamide Derivatives sulfonyl->sulfonamides ureas Urea Derivatives isocyanate->ureas

Caption: Synthetic pathways from the core scaffold.

Part 2: Experimental Protocols for Agrochemical Screening

The following protocols are designed for the primary screening of a novel chemical library derived from this compound.

Protocol 2.1: In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol assesses the ability of test compounds to inhibit the growth of key phytopathogenic fungi. It is adapted from standard methodologies used for evaluating new fungicidal agents.[8]

Objective: To determine the percent inhibition and EC₅₀ (half-maximal effective concentration) of novel compounds against fungi like Rhizoctonia solani or Botrytis cinerea.

Materials:

  • Potato Dextrose Agar (PDA)

  • 90 mm Petri dishes

  • Actively growing cultures of test fungi

  • Test compounds dissolved in DMSO (10 mg/mL stock)

  • Sterile distilled water

  • Positive control (e.g., Azoxystrobin)

  • Solvent control (DMSO)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C in a water bath.

  • Compound Dosing: Add the appropriate volume of the 10 mg/mL test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL for primary screening). Ensure the final DMSO concentration is ≤1% (v/v). Prepare a solvent control plate with DMSO only and a positive control plate. Swirl flasks gently to mix and immediately pour ~20 mL into each labeled Petri dish. Allow plates to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each treated and control plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25-28°C in the dark.

  • Data Collection: After 48-72 hours (or when the mycelial growth in the solvent control plate has reached ~70-80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the average diameter for each treatment. The percent inhibition is calculated using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] × 100

    • Where:

      • C = Average diameter of the colony in the solvent control.

      • T = Average diameter of the colony in the treated plate.

  • Dose-Response: For promising compounds (>50% inhibition), repeat the assay with a serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to determine the EC₅₀ value.

Data Presentation:

Compound IDConcentration (µg/mL)Avg. Colony Diameter (mm)Percent Inhibition (%)
Solvent Control1% DMSO65.00
Positive Control5010.583.8
Derivative-A01 10022.365.7
Derivative-A02 10058.110.6
Derivative-B01 10015.476.3
Protocol 2.2: Insecticidal Contact/Ingestion Bioassay

This protocol evaluates the insecticidal activity of test compounds against a model insect pest, such as the larvae of the tobacco cutworm (Spodoptera litura). This method is adapted from established bioassay techniques.[9]

Objective: To determine the lethal concentration (LC₅₀) of novel compounds against a target insect pest.

Materials:

  • Second or third instar larvae of S. litura.

  • Artificial diet for insect rearing.

  • Test compounds dissolved in acetone or another suitable solvent with a non-ionic surfactant.

  • Leaf discs (e.g., cabbage, cotton) or artificial diet surface.

  • Potter's Spray Tower or micropipette for topical application.[9]

  • Ventilated containers for holding larvae.

  • Incubator or environmental chamber (25±2°C, 60-70% RH).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in the chosen solvent. Create serial dilutions for dose-response testing.

  • Treatment Application (Leaf Dip Method):

    • Excise 5 cm leaf discs from fresh, unsprayed leaves.

    • Dip each disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the discs to air dry completely on a wire rack.

    • Place one treated leaf disc into a Petri dish lined with moist filter paper.

  • Insect Exposure: Introduce 10 larvae into each Petri dish. Prepare a solvent-only control and a positive control (e.g., Emamectin benzoate).[9]

  • Incubation: Keep the containers in an environmental chamber under controlled conditions.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Calculation: Use the mortality data to calculate the LC₅₀ value using probit analysis software. Correct for control mortality using Abbott's formula if necessary.[10]

    • Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] × 100

G cluster_assays Bioassays start Synthesized Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen fungal Fungicidal Assay (Mycelial Growth) primary_screen->fungal insect Insecticidal Assay (Contact/Ingestion) primary_screen->insect decision Activity > Threshold? fungal->decision insect->decision secondary_screen Secondary Screening (Dose-Response Curve) decision->secondary_screen Yes inactive Inactive decision->inactive No calc Calculate EC₅₀ / LC₅₀ secondary_screen->calc lead_id Lead Compound Identification calc->lead_id

Caption: Workflow for agrochemical screening.

Part 3: Investigating the Mechanism of Action (MOA)

Identifying the molecular target is a critical step in agrochemical development. Derivatives of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol could potentially act on a variety of targets. For instance, cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase, a key enzyme in the fungal melanin biosynthesis pathway, which is crucial for the pathogenicity of fungi like Magnaporthe oryzae (rice blast).[7]

If a library derivative shows high activity against such fungi, a potential MOA investigation could involve:

  • Enzyme Inhibition Assays: Directly testing the compound's ability to inhibit a purified target enzyme (e.g., scytalone dehydratase).

  • Metabolomic Profiling: Analyzing changes in the fungal metabolome after treatment to identify pathway disruptions.

  • Genetic Studies: Using knockout or over-expression mutants of the suspected target gene to confirm sensitivity or resistance to the compound.

G cluster_pathway Hypothetical Fungal Melanin Pathway precursor 1,3,6,8-THN scytalone Scytalone precursor->scytalone Reductase vermelone Vermelone scytalone->vermelone Scytalone Dehydratase melanin DHN-Melanin vermelone->melanin Reductase... compound Novel Cyclobutane Derivative compound->scytalone Inhibition

Caption: Hypothetical inhibition of a fungal enzyme.

Conclusion

This compound represents a highly attractive and versatile starting point for modern agrochemical research. Its unique combination of a trifluoromethyl group, a reactive amino handle, and a rigid cyclobutane core provides a robust platform for generating novel chemical entities with the potential for high efficacy and unique modes of action. The protocols and strategies outlined in this guide offer a clear framework for researchers to unlock the potential of this promising scaffold and contribute to the development of the next generation of crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this valuable building block. The unique combination of a rigid cyclobutane scaffold, a tertiary alcohol, and an electron-withdrawing trifluoromethyl group makes this compound highly attractive for introducing novel pharmacophores. However, its use as a hydrochloride salt presents specific challenges that must be addressed to achieve high reaction yields.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: My amide coupling reaction with this compound is resulting in very low or no yield. What is the most likely cause?

The primary reason for reaction failure is the state of the amine. The starting material is a hydrochloride salt, meaning the amino group is protonated to form an ammonium salt (-NH3+ Cl-).[1] This protonated form is not nucleophilic and cannot react with an activated carboxylic acid or acyl chloride.[1] Before any productive reaction can occur, the free amine (-NH2) must be liberated by adding a suitable base.

Q2: What is the critical first step I must perform when using this reagent?

The critical first step is the in situ neutralization of the hydrochloride salt to generate the free amine. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. Attempting the reaction without a base will almost certainly fail, as the amine remains "masked" and non-reactive.[1]

Q3: Which bases are recommended for neutralizing the amine, and why?

It is crucial to use a non-nucleophilic base. This prevents the base itself from competing with your primary amine and reacting with the electrophile (e.g., the activated carboxylic acid).

Recommended Bases:

  • Diisopropylethylamine (DIPEA or Hünig's base): Highly recommended due to its significant steric bulk, which renders it non-nucleophilic.

  • Triethylamine (Et3N): A common and effective choice. It is slightly more nucleophilic than DIPEA but generally suitable for most standard amide couplings.[2]

Inorganic bases like sodium carbonate can also be used to pre-treat a solution of the amine salt and extract the free base, but in situ neutralization with an organic base is often more convenient for modern coupling reactions.[1]

Q4: How does the trifluoromethyl (CF3) group impact the amine's reactivity?

The trifluoromethyl group is strongly electron-withdrawing. This property reduces the electron density on the nitrogen atom of the amine, thereby decreasing its nucleophilicity compared to a non-fluorinated analogue. This means that even after neutralization, the amine is less reactive, which may require more forcing conditions, longer reaction times, or a more potent coupling reagent to achieve high yields.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common application for this amine. This guide provides a systematic approach to troubleshooting low yields.

Problem: Low or No Amide Product Formation

If you are experiencing poor results, work through the following potential root causes and solutions.

As discussed in the FAQs, the amine must be deprotonated to become an active nucleophile.

Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. One equivalent is consumed to neutralize the hydrochloride salt, and a second equivalent is needed to neutralize the acid generated during the amide bond formation itself.[3]

cluster_activation Step 1: Amine Activation cluster_coupling Step 2: Coupling Reaction AmineHCl Amine-NH3+ Cl- (Inactive) Base + Base (e.g., DIPEA) FreeAmine Amine-NH2 (Active Nucleophile) Base->FreeAmine Neutralization Product Amide Product FreeAmine->Product Coupling Acid R'-COOH + Coupling Reagent ActivatedEster Activated Ester Acid->ActivatedEster Activation ActivatedEster->Product

Caption: Reaction pathway: Neutralization followed by coupling.

The reduced nucleophilicity of the trifluoromethyl-substituted amine requires a highly reactive electrophile for the coupling to succeed.

Solution: Choose a potent coupling reagent. For challenging couplings, uronium-based reagents are often superior to carbodiimides.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization.[3]More expensive.
HBTU Uronium SaltVery effective and common, slightly less potent than HATU.Can cause side reactions if not used carefully.
EDC/EDAC CarbodiimideWater-soluble byproducts are easily removed with an aqueous wash.Less reactive than HATU/HBTU; may be insufficient for this substrate.
T3P® Phosphonic AnhydrideExcellent for preventing racemization, byproducts are water-soluble.Often requires slightly elevated temperatures.

Factors like solvent, temperature, and reaction time are critical, especially given the substrate's moderate reactivity.

Solutions:

  • Solvent Choice: Use anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).[3] If solubility is an issue, consider adding a co-solvent like DMSO, but be mindful of its compatibility with your reagents.[4]

  • Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) for 15-30 minutes before adding the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol.[3] This ensures the activated ester is fully formed before the less-nucleophilic amine is introduced.

  • Temperature & Time: While many couplings run at room temperature, this reaction may benefit from gentle heating (e.g., 40-50 °C) or extended reaction times (monitor by TLC or LC-MS).

Start Low Yield Observed CheckBase Is >= 2.0 eq. of base (DIPEA/Et3N) used? Start->CheckBase AddBase Action: Increase base to 2.0-2.2 eq. CheckBase->AddBase No CheckReagent Is the coupling reagent potent enough (e.g., HATU)? CheckBase->CheckReagent Yes AddBase->CheckReagent ChangeReagent Action: Switch to HATU or T3P. CheckReagent->ChangeReagent No CheckConditions Are conditions optimized (Pre-activation, Time, Temp)? CheckReagent->CheckConditions Yes ChangeReagent->CheckConditions OptimizeConditions Action: Pre-activate acid for 30 min. Increase time or heat to 40°C. CheckConditions->OptimizeConditions No Success Yield Improved CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Side Reactions or Impurities

If your carboxylic acid partner has a chiral center, the activation process can sometimes lead to epimerization.

Solution:

  • Additives: Include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure alongside your coupling reagent. These are known to suppress racemization.[3]

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.[3]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for coupling this compound with a generic carboxylic acid.

  • To a dry flask under an inert atmosphere (N2 or Argon), add the Carboxylic Acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM).

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.2 eq.) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add This compound (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40 °C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography as needed.

Table 1: Recommended Bases for Neutralization
BaseFormulaM.W. ( g/mol )pKa (Conjugate Acid)Key Characteristic
DIPEA C8H19N129.24~10.8Very sterically hindered, non-nucleophilic.
Et3N C6H15N101.19~10.7Common, effective, slightly nucleophilic.

References

Navigating Solubility Challenges with 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions to address solubility challenges you may encounter during your experiments. As Senior Application Scientists, we understand that compound solubility is a critical factor in experimental success, and we are here to share our expertise to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

While specific quantitative solubility data for this compound is not extensively published, we can infer its general solubility characteristics based on its structure as an amine hydrochloride salt. Typically, hydrochloride salts of amines exhibit good solubility in aqueous solutions due to the ionic nature of the salt.[1] The presence of the trifluoromethyl group, however, can increase the lipophilicity of the molecule, potentially influencing its solubility in organic solvents.

Based on our experience with similar compounds, here is a general guide to expected solubility:

SolventExpected SolubilityRationale & Considerations
Water HighAs a hydrochloride salt, it is expected to be readily soluble in water. The protonated amine group enhances its interaction with polar water molecules.
Phosphate-Buffered Saline (PBS) HighSimilar to water, high solubility is expected. However, be mindful of the "common ion effect" where the presence of chloride ions in the buffer could slightly decrease solubility compared to pure water.[2]
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many salts.[3][4]
Ethanol/Methanol Moderate to HighShort-chain alcohols are polar protic solvents and are generally good solvents for amine hydrochlorides. Solubility may be slightly lower than in water or DMSO.
Acetonitrile Low to ModerateAcetonitrile is a polar aprotic solvent but is generally less effective at dissolving salts compared to DMSO or water.
Dichloromethane (DCM) / Chloroform Very LowThese are nonpolar organic solvents and are unlikely to effectively dissolve the hydrochloride salt.

Q2: I'm observing poor solubility in an aqueous buffer. What could be the cause?

Several factors can contribute to lower-than-expected solubility in aqueous buffers:

  • pH of the Buffer: The solubility of amine hydrochlorides is pH-dependent. At a pH significantly above the pKa of the amine, the compound will be deprotonated to its free base form, which is typically less water-soluble.

  • Common Ion Effect: As mentioned, the presence of a high concentration of chloride ions in your buffer could suppress the dissolution of the hydrochloride salt.[2]

  • Ionic Strength of the Buffer: High concentrations of other salts in your buffer can also impact the solubility of the compound.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at a slightly elevated temperature may improve solubility, though the solution should be checked for precipitation upon returning to ambient temperature.

Q3: Can I convert the hydrochloride salt to the free amine to improve solubility in organic solvents?

Yes, neutralizing the hydrochloride salt to its free amine form can significantly increase its solubility in nonpolar organic solvents.[5] This can be achieved by adding a mild base, such as sodium bicarbonate or triethylamine, to a solution of the hydrochloride salt. However, it's important to note that the free amine will likely have much lower solubility in aqueous solutions.

Troubleshooting Guides

Guide 1: Enhancing Solubility in Aqueous Buffers

If you are experiencing difficulty dissolving this compound in your aqueous buffer system, follow this systematic approach:

Aqueous_Solubility_Workflow start Start with Small-Scale Test check_pH Check Buffer pH Is the pH significantly basic? start->check_pH adjust_pH Adjust pH Lower the pH of the buffer to be more acidic. check_pH->adjust_pH Yes heat_sonicate Gentle Heating & Sonication Warm to 37°C and sonicate for 5-10 minutes. check_pH->heat_sonicate No adjust_pH->heat_sonicate co_solvent Introduce a Co-solvent Add a small percentage (1-5%) of DMSO or ethanol. heat_sonicate->co_solvent Still Insoluble success Solubility Achieved heat_sonicate->success Soluble co_solvent->success Soluble fail Consult Further co_solvent->fail Still Insoluble

Caption: Workflow for troubleshooting aqueous solubility.

Experimental Protocol: Step-by-Step Aqueous Solubilization

  • Initial Assessment: Start with a small amount of the compound in your desired buffer to assess its baseline solubility.

  • pH Adjustment: If your buffer is neutral or basic, consider preparing a similar buffer with a slightly more acidic pH (e.g., pH 5-6) to ensure the amine remains protonated.

  • Thermal and Mechanical Assistance: Gently warm the solution to approximately 37°C while stirring. Sonication in a water bath for 5-10 minutes can also help to break up solid particles and facilitate dissolution.

  • Co-solvent Addition: If the compound remains insoluble, introduce a small percentage of a water-miscible organic solvent. Start with 1-5% DMSO or ethanol and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

Guide 2: Preparing a Stock Solution in an Organic Solvent

For experiments requiring the use of organic solvents, preparing a concentrated stock solution in a suitable solvent is often necessary.

Organic_Solvent_Workflow start Select Solvent test_dmso Test DMSO Is it suitable for your experiment? start->test_dmso prepare_dmso_stock Prepare DMSO Stock Dissolve compound in 100% DMSO. test_dmso->prepare_dmso_stock Yes test_free_base Consider Free Base Conversion Is an organic solvent essential? test_dmso->test_free_base No success Stock Solution Prepared prepare_dmso_stock->success neutralize Neutralize HCl Salt Use a weak base to generate the free amine. test_free_base->neutralize Yes extract Extract Free Amine Use a nonpolar organic solvent like DCM or ethyl acetate. neutralize->extract extract->success

Caption: Workflow for preparing an organic stock solution.

Experimental Protocol: Free Base Conversion for Organic Solubility

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring. Monitor the pH with pH paper; continue adding the base until the solution is slightly basic (pH ~8-9).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine into an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the free amine. The resulting free amine should exhibit improved solubility in a wider range of organic solvents.

References

Technical Support Center: Optimization of Reaction Times and Temperatures for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this multi-step synthesis. We will delve into the critical parameters of reaction time and temperature, offering insights grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a process that demands precision and a thorough understanding of the underlying chemical transformations. This valuable building block in medicinal chemistry is typically synthesized in a three-step sequence starting from a protected 3-aminocyclobutanone. The core transformations involve:

  • Nucleophilic Trifluoromethylation: The introduction of the trifluoromethyl group onto the cyclobutanone carbonyl is a crucial step, often accomplished using the Ruppert-Prakash reagent (TMSCF₃).

  • Deprotection of the Amine: The removal of the protecting group to unveil the primary amine.

  • Hydrochloride Salt Formation: The final step to afford the stable and readily handleable hydrochloride salt.

This guide will provide a detailed, optimized protocol and address common challenges that may arise during this synthesis.

Optimized Experimental Protocol

The following protocol is a synthesis of best practices derived from related procedures for the formation of trifluoromethylated amino alcohols.

Step 1: Trifluoromethylation of N-Boc-3-aminocyclobutanone

Reaction: N-Boc-3-aminocyclobutanone + TMSCF₃ → N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

Procedure:

  • To a stirred solution of N-Boc-3-aminocyclobutanone (1.0 equiv.) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add the Ruppert-Prakash reagent (TMSCF₃) (1.5 equiv.).

  • Cool the reaction mixture to -78 °C.

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equiv., 1 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-ol.

Step 2: Deprotection of the Boc-Protected Amine

Reaction: N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-ol → 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Procedure:

  • Dissolve the crude N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-ol from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • Co-evaporate with toluene to remove residual TFA.

Step 3: Hydrochloride Salt Formation

Reaction: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol + HCl → this compound

Procedure:

  • Dissolve the crude 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (2 M) dropwise with stirring until the pH is acidic (pH 2-3).

  • A white precipitate of the hydrochloride salt will form.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Step 1 (Trifluoromethylation) Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration. - Allow the reaction to warm to room temperature and stir overnight to ensure completion.
Degradation of Ruppert-Prakash reagent: Moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere.
Inefficient initiation: Insufficient or inactive catalyst.- Use a fresh solution of TBAF. - Consider using other fluoride sources like CsF.
Formation of side products in Step 1 Enolization of the cyclobutanone: Presence of a strong, non-nucleophilic base.- Avoid the use of strong bases. TBAF is a suitable initiator.
Incomplete deprotection in Step 2 Insufficient acid: Not enough TFA to cleave the Boc group.- Ensure a sufficient excess of TFA is used. - Increase the reaction time.
Steric hindrance: The trifluoromethyl group may hinder access to the Boc group.- Gentle heating (up to 40 °C) may be required, but monitor for potential side reactions.
Low purity of the final product Residual starting materials or intermediates: Incomplete reactions in previous steps.- Ensure each step goes to completion by monitoring with TLC or LC-MS before proceeding. - Purify intermediates by column chromatography if necessary.
Formation of diastereomers: The trifluoromethylation can lead to a mixture of cis and trans isomers.- Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethylation reaction carried out at -78 °C?

A1: The nucleophilic addition of the trifluoromethyl anion, generated from the Ruppert-Prakash reagent, to the carbonyl group is a highly exothermic process.[1] Starting the reaction at a low temperature helps to control the reaction rate, minimize side reactions, and can improve the diastereoselectivity of the addition.

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the deprotection conditions will need to be adjusted accordingly (e.g., hydrogenolysis for Bn and Cbz groups). The choice of protecting group may also influence the reactivity of the cyclobutanone in the trifluoromethylation step.

Q3: My final product is a sticky oil instead of a white solid. What should I do?

A3: This could be due to the presence of impurities or residual solvent. Ensure that the deprotection step and removal of TFA are complete. Trituration of the oil with a non-polar solvent like hexane or pentane can sometimes induce crystallization. If that fails, purification by column chromatography followed by salt formation is recommended.

Q4: How can I confirm the stereochemistry of my final product?

A4: The relative stereochemistry (cis or trans) of the amino and hydroxyl groups on the cyclobutane ring can be determined using advanced NMR techniques such as 2D NOESY experiments. X-ray crystallography of a suitable crystalline derivative would provide unambiguous structural confirmation.

Visualizing the Process

Synthetic Workflow

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start N-Boc-3-aminocyclobutanone reagent1 TMSCF3, TBAF (cat.) start->reagent1 Add conditions1 Anhydrous THF -78 °C to RT, 14h reagent1->conditions1 product1 N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-ol conditions1->product1 reagent2 TFA/DCM product1->reagent2 Dissolve conditions2 RT, 2-4h reagent2->conditions2 product2 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol conditions2->product2 reagent3 HCl in Et2O product2->reagent3 Treat with conditions3 Et2O or EtOAc, RT reagent3->conditions3 final_product This compound conditions3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_step3 Final Product Issues start Low Yield or Impure Product incomplete_rxn Incomplete Trifluoromethylation? start->incomplete_rxn side_products Side Products Formed? start->side_products incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection oily_product Product is an Oil? start->oily_product solution1 Increase reaction time/temperature. Check reagent quality. incomplete_rxn->solution1 solution2 Ensure anhydrous conditions. Optimize catalyst. side_products->solution2 solution3 Increase TFA concentration/time. Gentle heating. incomplete_deprotection->solution3 solution4 Ensure complete TFA removal. Triturate with non-polar solvent. oily_product->solution4

References

Troubleshooting the purification of compounds containing the trifluoromethyl-cyclobutyl group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of compounds containing the trifluoromethyl-cyclobutyl moiety. This unique structural motif, prized in modern medicinal chemistry for its ability to modulate metabolic stability and lipophilicity, presents distinct challenges during isolation and purification.[1][2][3] This resource is designed to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your own work.

Section 1: Understanding the Physicochemical Puzzle

Before troubleshooting, it's crucial to understand the properties imparted by the trifluoromethyl-cyclobutyl group. The interplay between these two components is the primary source of purification challenges.

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties:

  • High Electronegativity: The fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups.

  • Increased Lipophilicity: Despite its strong dipole moment, the -CF3 group generally increases a molecule's solubility in non-polar solvents and its overall lipophilicity (fat-solubility).[4][5] This is critical for enhancing membrane permeability in drug candidates.[4]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[4]

  • Steric Bulk: It is bulkier than a methyl group and can influence molecular conformation.[6]

The cyclobutyl group adds another layer of complexity:

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered, non-planar structure of the cyclobutane ring introduces significant 3D character, which can disrupt crystal packing or alter interactions with flat stationary phases in chromatography.[1][7]

  • Conformational Rigidity: It can act as a conformational restraint, locking pharmacophore groups into specific orientations.[1]

  • Inertness: The ring itself is relatively inert, making it a stable scaffold in many chemical environments.[1]

The combination often results in molecules with paradoxical properties: they can be highly lipophilic yet possess a strong localized dipole, leading to unpredictable solubility and chromatographic behavior.[5]

Moiety Trifluoromethyl-Cyclobutyl Group CF3 Trifluoromethyl (-CF3) Moiety->CF3 Cyclobutyl Cyclobutyl Ring Moiety->Cyclobutyl Lipophilicity Increased Lipophilicity CF3->Lipophilicity Stability Metabolic Stability CF3->Stability Electron Strong Electron Withdrawing Effect CF3->Electron ThreeD 3D Structure (Puckered) Cyclobutyl->ThreeD Rigidity Conformational Restriction Cyclobutyl->Rigidity Properties Combined Physicochemical Properties Challenges Purification Challenges Properties->Challenges Lipophilicity->Properties Stability->Properties Electron->Properties ThreeD->Properties Rigidity->Properties

Key properties of the trifluoromethyl-cyclobutyl moiety.

Section 2: Chromatography Troubleshooting Guide

Chromatography is the workhorse of purification. However, the unique properties of trifluoromethyl-cyclobutyl compounds can lead to common issues.

Frequently Asked Questions: Reversed-Phase HPLC

Q1: My compound is showing significant peak tailing on a C18 column. What's causing this and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between your compound and the stationary phase.

  • Causality: The strong electron-withdrawing nature of the -CF3 group can create a significant dipole moment. If your compound also contains basic functional groups (like amines), these can interact strongly with acidic residual silanol groups on the silica backbone of the C18 column, leading to tailing.

  • Solutions:

    • Add a Mobile Phase Modifier: The most common solution is to add a small amount (0.05-0.1%) of an acid to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[8]

      • Trifluoroacetic Acid (TFA): Very effective at masking silanols and acts as an ion-pairing agent for basic analytes, often sharpening peaks.

      • Formic Acid: A good alternative if your compound is acid-sensitive or if you need to avoid TFA for mass spectrometry (MS) or downstream applications.

    • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (e.g., to pH 2.5-3.5) ensures the analyte is fully protonated, leading to more consistent interactions and better peak shape.[8]

    • Switch to a Different Stationary Phase: If modifiers don't work, consider a column with a different chemistry.

      • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain, which shields the analyte from residual silanols.

      • Phenyl-Hexyl Columns: The phenyl ring offers different selectivity (pi-pi interactions) which can be beneficial.[8]

Q2: I'm struggling with the co-elution of my target compound and a very similar impurity. How can I improve resolution?

A2: Improving resolution requires manipulating the "selectivity" of your chromatographic system—its ability to distinguish between two analytes.

  • Causality: Impurities from the synthesis of trifluoromethyl-cyclobutyl compounds can be structurally very similar, differing only by a minor functional group or stereochemistry, making them difficult to separate on standard C18 columns.

  • Solutions (The Selectivity Triangle):

    • Change Organic Modifier: The choice of organic solvent is a powerful tool. If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (methanol is a proton donor, acetonitrile is a proton acceptor) will alter interactions with your compound and the stationary phase, often dramatically changing selectivity.[8]

    • Change Stationary Phase: This is the most effective way to alter selectivity.

      • Fluorinated Phases (PFP, TDF): These are highly recommended. A Pentafluorophenyl (PFP) phase, for example, can engage in dipole-dipole, pi-pi, and hydrophobic interactions. It is particularly effective for separating fluorinated molecules from each other.[9] Retention on these phases is influenced by both the hydrophobic character and the fluorine content of the analyte.[9]

      • Change Pore Size or Carbon Load: A column with a higher carbon load will be more retentive, which can sometimes improve separation.

    • Employ an Orthogonal Technique: If reversed-phase fails, switch to a method with a completely different separation mechanism.

      • Hydrophilic Interaction Chromatography (HILIC): Excellent for compounds that are too polar for good retention in reversed-phase.[8]

      • Supercritical Fluid Chromatography (SFC): Often provides excellent selectivity for complex mixtures and is a greener alternative due to its use of CO2.[8]

Start Problem: Co-elution of Impurity S1 Step 1: Change Organic Modifier (Acetonitrile ↔ Methanol) Start->S1 Check1 Resolution Improved? S1->Check1 S2 Step 2: Change Stationary Phase (e.g., C18 → PFP) Check1->S2 No End Purification Achieved Check1->End Yes Check2 Resolution Improved? S2->Check2 S3 Step 3: Use Orthogonal Method (e.g., RP-HPLC → SFC) Check2->S3 No Check2->End Yes S3->End

Troubleshooting workflow for poor chromatographic resolution.
Frequently Asked Questions: Normal-Phase / Flash Chromatography

Q3: My compound streaks badly on silica gel. What solvent system modifications can I try?

A3: Streaking on silica gel (an acidic stationary phase) is common for compounds with basic functional groups or strong hydrogen-bond acceptors.

  • Causality: The trifluoromethyl-cyclobutyl moiety itself is not basic, but these compounds are often synthesized with nitrogen-containing heterocycles. These basic sites can interact irreversibly with the acidic silica gel, causing streaking and poor recovery.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica.

      • Triethylamine (Et3N): Add 0.1-1% to your eluent (e.g., Hexane/Ethyl Acetate). This is highly effective for basic compounds.

      • Ammonium Hydroxide: For very polar compounds, a system like Dichloromethane/Methanol with 1-2% Ammonium Hydroxide can be effective.[8]

    • Use a Different Sorbent:

      • Alumina (Basic or Neutral): If your compound is sensitive to acid but stable to base, basic alumina is an excellent alternative to silica. Neutral alumina is also an option.

      • Chemically-Modified Silica: Consider using Diol or Amino-bonded silica phases, which have different surface properties and can prevent strong interactions.

Section 3: Crystallization and Recrystallization

Q4: I'm trying to crystallize my compound, but it keeps "oiling out" of solution. What does this mean and what should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solubility of the compound in the solvent drops faster than the molecules can arrange themselves into an ordered crystal structure upon cooling or solvent evaporation.

  • Causality: The combination of the bulky, conformationally unique cyclobutyl ring and the -CF3 group can make crystal packing difficult.[1] Furthermore, the high lipophilicity can lead to high solubility in many organic solvents, making it hard to find a suitable anti-solvent system.

  • Solutions:

    • Slow Down the Process: Rapid cooling is a common cause. Try letting the solution cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer over several days.

    • Find a Better Solvent System: The goal is a solvent system where your compound is soluble when hot but only sparingly soluble when cold.

      • Systematic Screening: Use small vials to test solubility in a range of solvents (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Isopropanol).

      • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a poor solvent (an "anti-solvent," e.g., Hexanes or Pentane) dropwise until the solution becomes faintly cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have even a tiny amount of solid material, add a single speck to the supersaturated solution to initiate crystallization.

Section 4: Detailed Protocols

Protocol 1: Generic Method Development for Reversed-Phase HPLC

This protocol provides a starting point for developing a purification method for a novel trifluoromethyl-cyclobutyl compound.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

    • Detection: UV (e.g., 220 nm and 254 nm) and/or MS.

  • Analysis of Results:

    • If the peak elutes very early (< 2 min), the compound may be too polar for C18. Consider HILIC.[8]

    • If the peak elutes very late (> 10 min), you can use a steeper gradient or a higher starting percentage of B to speed up the run.

    • If peak shape is poor, switch the modifier from Formic Acid to 0.1% TFA.

  • Optimization: Based on the scouting run, adjust the gradient to maximize resolution around your target peak. For example, if your peak elutes at 60% B, you might run a shallower gradient from 40% B to 80% B over 15 minutes.

  • Scale-Up: Once an analytical method is optimized, it can be scaled to a preparative column with the appropriate adjustments to flow rate and injection volume.

Protocol 2: Breaking Emulsions in Liquid-Liquid Extraction

Emulsions are a common frustration when partitioning complex organic molecules between aqueous and organic layers.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which can force the layers to separate.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. For stubborn emulsions, you can gently stir the emulsion with a glass rod.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the droplets forming the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent (e.g., a little ethanol if you are using ethyl acetate) can sometimes alter the interfacial tension and break the emulsion.

Section 5: Data Summary Table

Purification TechniqueCommon ProblemLikely Cause for CF3-Cyclobutyl CompoundsRecommended Solution(s)
Reversed-Phase HPLC Peak TailingSecondary interactions of basic moieties with residual silanols.Add 0.1% TFA or Formic Acid to mobile phase; use an EPG column.[8]
Reversed-Phase HPLC Co-elutionStructurally similar impurities.Change organic modifier (ACN ↔ MeOH); switch to a PFP column.[8][9]
Normal-Phase Flash Streaking / No ElutionStrong interaction of basic sites with acidic silica.Add 1% Et3N to eluent; switch to alumina or amino-propyl silica.
Crystallization Oiling OutHigh lipophilicity; difficult crystal packing due to 3D structure.Slow cooling; screen solvent/anti-solvent pairs (e.g., EtOAc/Hexane).
Liquid-Liquid Extraction Stable EmulsionComplex molecule stabilizing the organic-aqueous interface.Add brine (sat. NaCl); filter through Celite®.

References

Stability of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS No. 1408075-12-6). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the chemical stability of this compound under common laboratory conditions. As a key building block in medicinal chemistry, understanding its stability profile is critical for successful synthesis, process development, and formulation.[1][2][3]

Part 1: General Handling and Stability FAQ

This section addresses the most common initial inquiries regarding the handling and general stability of the compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature.[4][5] Proper storage is crucial to prevent moisture absorption, which could potentially affect the compound's integrity over time.

Q2: Is the compound stable under ambient laboratory conditions for short-term use?

A2: Yes, the compound is generally stable for routine laboratory handling. A study on representative trifluoromethyl cyclobutanes, which share the core scaffold, showed no decomposition after three months of storage in closed vials at room temperature.[6] The same study also demonstrated high stability in aqueous 1 M hydrochloric acid and 1 M sodium hydroxide at room temperature over a 24-hour period, suggesting a robust chemical nature.[6]

Part 2: Stability in Acidic Conditions - Troubleshooting & FAQ

The hydrochloride salt form is inherently suited for use in acidic media. However, certain conditions can still pose a risk to the molecule's integrity.

Q3: My reaction in strong acid and heat is showing an unexpected byproduct. What is the most likely degradation pathway?

A3: The most probable degradation pathway under forcing acidic conditions (strong acid and/or elevated temperature) is the acid-catalyzed dehydration of the tertiary alcohol.

  • Causality: The hydroxyl group (-OH) is protonated by the acid to form a good leaving group (-OH2+). Departure of a water molecule would generate a tertiary carbocation on the cyclobutane ring. This intermediate is then quenched by the loss of a proton from an adjacent carbon, resulting in an alkene. The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the rate and regioselectivity of this elimination.

  • Troubleshooting:

    • Reduce Temperature: If the reaction protocol allows, lowering the temperature can significantly decrease the rate of dehydration.

    • Use Aprotic Solvents: If possible, switching to an aprotic solvent system can prevent the protonation step necessary for elimination.

    • Confirm the Byproduct: Use LC-MS to check for a product with a mass corresponding to the loss of water (M-18).

Q4: Can the trifluoromethyl (CF3) group hydrolyze under acidic conditions?

A4: Hydrolysis of a CF3 group to a carboxylic acid (-COOH) is possible but requires extremely harsh conditions, such as treatment with fuming sulfuric acid and boric acid.[7][8] Under standard laboratory acidic conditions (e.g., 1-6 M HCl, acetic acid), the CF3 group is exceptionally stable and this degradation pathway is highly unlikely.

Part 3: Stability in Basic Conditions - Troubleshooting & FAQ

Treatment with a base will neutralize the hydrochloride salt to generate the free amine of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This change in chemical form introduces new stability considerations.

Q5: What is the first chemical change to expect when adding a base (e.g., NaOH, Et3N) to a solution of the compound?

A5: The first and immediate reaction is a simple acid-base neutralization. The hydrochloride salt will be deprotonated to yield the free primary amine. This is a standard and expected reaction, not a degradation. The solution should remain clear and colorless.

Q6: I've neutralized the salt to the free amine and am now observing degradation in the presence of air. What could be happening?

A6: While the core structure is robust, primary amines can be susceptible to oxidative degradation, especially in the presence of metal catalysts or upon prolonged exposure to atmospheric oxygen.[9] This is a known pathway for certain classes of amines in pharmaceutical formulations.

  • Causality: The lone pair on the nitrogen of the free amine can be oxidized, leading to a cascade of reactions that can result in imines, nitrones, or other colored byproducts.

  • Troubleshooting:

    • Inert Atmosphere: If your process is sensitive to this degradation, perform the reaction or workup under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Minimize Exposure Time: Do not let solutions of the free amine stand for extended periods, especially in open containers.

    • Check for Metal Contaminants: Ensure reagents and solvents are free from trace metal impurities that could catalyze oxidation.

Q7: Is elimination of hydrogen fluoride (HF) a concern under basic conditions?

A7: While tertiary alcohols bearing a CF3 group can theoretically undergo elimination of HF to form a ketone, this is generally not observed under mild basic conditions. A key study on related trifluoromethyl cyclobutanes showed no decomposition or HF elimination after treatment with 1 M NaOH for 24 hours at room temperature.[6] This suggests the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold possesses significant stability against this pathway.

Part 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of the compound in your specific experimental matrix, a forced degradation study is the most reliable approach.

Protocol 4.1: Forced Degradation Study Workflow

This protocol provides a framework for stressing the compound under acidic and basic conditions and analyzing the outcome.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the mobile phase to a working concentration and inject it into the HPLC system. This chromatogram serves as your baseline reference.

  • Acid Stress:

    • Mix equal volumes of the stock solution and 2 M HCl in a sealed vial.

    • Incubate one sample at room temperature and another at a moderately elevated temperature (e.g., 60 °C).

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, carefully neutralize it with an equivalent amount of 2 M NaOH, dilute with mobile phase, and analyze by HPLC.[10]

  • Base Stress:

    • Mix equal volumes of the stock solution and 2 M NaOH in a sealed vial.

    • Incubate one sample at room temperature and another at 60 °C.

    • At the same time points, withdraw an aliquot, neutralize it with 2 M HCl, dilute with mobile phase, and analyze by HPLC.[11]

  • Data Analysis: Compare the chromatograms from the stressed samples to the T=0 sample. Calculate the percentage of the parent compound remaining and note the retention times and peak areas of any new impurities.

Protocol 4.2: General RP-HPLC Method for Stability Monitoring

This method provides a robust starting point for separating the parent compound from potential degradation products.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for small polar molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential to elute both the polar parent and any less polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection Diode Array Detector (DAD)The compound lacks a strong chromophore, so detection at low UV (e.g., 205-215 nm) is required. A DAD allows for the identification of impurities with different UV spectra.
Column Temp. 30 °CEnsures reproducible retention times.

Part 5: Data Interpretation & Visualization

Summary of Expected Stability

The following table summarizes the likely stability based on available data and chemical principles. This should be confirmed by a forced degradation study.

ConditionTemperatureExpected StabilityPotential Degradation Product(s)
1 M HClRoom TempHigh [6]None expected
1 M HCl60-80 °CModerate to Low Dehydration product (alkene)
1 M NaOHRoom TempHigh [6]None expected (forms free amine)
1 M NaOH60-80 °C (in air)Moderate Potential minor oxidation products

Diagrams of Workflows and Potential Pathways

G cluster_prep Preparation & T=0 cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation stock Prepare 1 mg/mL Stock Solution t0 Analyze T=0 Sample via HPLC stock->t0 acid Acid Stress (1M HCl, RT & 60°C) stock->acid base Base Stress (1M NaOH, RT & 60°C) stock->base quench Neutralize Aliquots at Time Points acid->quench base->quench hplc Analyze Stressed Samples via HPLC quench->hplc compare Compare to T=0: - % Parent Remaining - New Peaks hplc->compare

Caption: Forced degradation experimental workflow.

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol dehydration 3-Amino-1-(trifluoromethyl) cyclobut-1-ene (Alkene Product) parent->dehydration  Strong Acid + Heat hydrolysis 3-Amino-1-carboxy- cyclobutan-1-ol (Carboxylic Acid) parent->hydrolysis  Extreme Acid  (Fuming H₂SO₄)  [Highly Unlikely] free_amine Free Amine (Neutralization Product) parent->free_amine  Mild Base (e.g., NaOH, RT) oxidation Oxidized Byproducts free_amine->oxidation  Base + O₂ (Air)

Caption: Potential degradation pathways.

References

Technical Support Center: A Guide to the Use and Handling of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a valuable and increasingly utilized building block in medicinal chemistry and drug discovery. Its unique structure, combining a strained cyclobutane ring with a trifluoromethylated tertiary alcohol and a primary amine, offers access to novel chemical space. However, this same combination of functional groups presents specific stability challenges that can lead to reaction failure and decomposition if not handled correctly. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maximize their success with this reagent. The insights herein are based on fundamental principles of organic chemistry and data from analogous structural motifs.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

Q1: What are the key structural features of this molecule that influence its stability?

A1: The stability of this compound is dictated by three main features:

  • Strained Cyclobutane Ring: Four-membered rings possess significant ring strain (~26 kcal/mol). This inherent strain makes them susceptible to ring-opening reactions under various conditions, including acidic, basic, or thermal stress.[1]

  • Tertiary Alcohol adjacent to a CF3 Group: The strongly electron-withdrawing trifluoromethyl (CF3) group significantly lowers the pKa of the tertiary alcohol, making it more acidic than a typical alcohol. This also weakens the C-OH bond, potentially facilitating elimination or substitution reactions. While generally stable, trifluoromethyl groups can be sensitive to strong Lewis acids or certain basic conditions.[2]

  • Primary Amine Hydrochloride: The amine is supplied as a hydrochloride salt, rendering it non-nucleophilic and stable to storage. For use in reactions like amide couplings, it must be deprotonated to the free amine. The choice of base and conditions for this step is critical to avoid side reactions.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

}

Key structural features and their associated instability risks.

Q2: What is the most likely decomposition pathway I should be aware of?

A2: A primary concern is a retro-aza-Prins type fragmentation . This pathway can be initiated under either acidic or basic conditions.

  • Under Acidic Conditions: Protonation of the tertiary alcohol can lead to the loss of water, forming a tertiary carbocation. The high ring strain can then promote fragmentation of the C-C bond beta to the nitrogen, leading to a ring-opened iminium species.

  • Under Basic Conditions (during deprotonation): If an unsuitable base is used, it can deprotonate the tertiary alcohol. The resulting alkoxide can trigger a similar C-C bond cleavage, driven by the release of ring strain. This is a known reactivity pattern for strained aminocycloalkanols. Such enzymatic retro-aza-Prins reactions have been identified in biosynthetic pathways, highlighting the chemical feasibility of this transformation.[3][4]

Part 2: Troubleshooting Guide - Common Experimental Issues

Q3: My amide coupling reaction has a very low yield. What is the likely cause?

A3: Low yields in amide coupling reactions using this amine are most often traced back to two issues: incomplete deprotonation or simultaneous decomposition.

  • Incomplete Deprotonation: The amine hydrochloride must be fully converted to the free, nucleophilic amine for the reaction to proceed. Standard organic bases like triethylamine (TEA) may not be sufficiently strong or may be too sterically hindered to deprotonate the salt efficiently, especially if it is not fully soluble.

    • Solution: Use a non-nucleophilic, stronger base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine . Use at least 2.5-3.0 equivalents: 1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the acid generated by the coupling agent (e.g., from HATU or EDC), and an additional 0.5-1.0 eq in excess to drive the reaction.

  • Decomposition by Base: Strong, nucleophilic bases (e.g., NaOH, KOH, t-BuOK) can attack the cyclobutane ring or promote elimination/fragmentation.

    • Solution: Stick to hindered, non-nucleophilic amine bases. Perform the deprotonation at a low temperature (0 °C) before adding the coupling agent and carboxylic acid.

Q4: My reaction mixture is turning dark brown/black, and TLC analysis shows multiple unidentified spots. What is happening?

A4: A dark color change and a complex TLC profile are classic signs of decomposition. The most probable causes are thermal instability or incompatibility with reagents.

  • Thermal Instability: Heating reactions involving this reagent is strongly discouraged. The combination of ring strain and the electron-withdrawing CF3 group can lower the temperature at which decomposition occurs. Some trifluoromethyl carbinols are known to decompose at temperatures as low as 55-95 °C.[5]

    • Solution: Maintain strict temperature control. Run reactions at 0 °C to room temperature. If a reaction is sluggish, it is preferable to let it stir longer at a low temperature than to apply heat.

  • Reagent Incompatibility: Strong Lewis acids or certain coupling reagents can trigger decomposition.

    • Solution: Avoid Lewis acidic conditions. When choosing coupling reagents, phosphonium-based reagents (PyBOP, PyAOP) or carbodiimides (EDC) with additives like HOAt are generally well-tolerated. Be cautious with reagents that can generate strong acids as byproducts.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho];
node [shape=diamond, style="filled", fontname="Arial", fontsize=11, decision=true];
edge [fontname="Arial", fontsize=10];

}

Troubleshooting flowchart for common reaction failures.

Part 3: Recommended Protocols & Data

Protocol 3.1: Recommended Method for Amide Coupling

This protocol is optimized to minimize decomposition and maximize yield for the coupling of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) dropwise via syringe. Stir the mixture at 0 °C for 20-30 minutes. The suspension should become a clear solution as the free amine is formed.

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in a small amount of anhydrous DMF/DCM. Stir for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated carboxylic acid solution to the cold free-amine solution from step 3.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Table 1: Reagent and Condition Compatibility Summary
CategoryRecommended (Promotes Stability)Use with CautionAvoid (Promotes Decomposition)
Bases DIPEA, 2,6-Lutidine, Proton-SpongeTriethylamine (TEA), N-Methylmorpholine (NMM)NaOH, KOH, LiOH, t-BuOK, DBU, NaH
Solvents DMF, DCM, Acetonitrile, THFDioxane, TolueneProtic solvents (Methanol, Ethanol) if base is present
Coupling Reagents HATU, HBTU, PyBOP, EDC/HOAtT3P, CDIAcyl chlorides (unless base is carefully controlled)
Temperature 0 °C to 25 °C (Room Temperature)25 °C to 40 °C> 50 °C
Acids Dilute aqueous acid for workup (e.g., citric acid)Trifluoroacetic acid (TFA) for deprotectionsStrong Lewis acids (e.g., AlCl3, BBr3), Superacids[2]

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this valuable fluorinated building block. The unique structure, featuring a strained cyclobutane ring, a tertiary alcohol, a primary amine, and a trifluoromethyl group, presents a series of synthetic challenges that are magnified when moving from laboratory to pilot or production scale.

This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Table of Contents
  • Overview of the Synthetic Strategy

  • Troubleshooting Guide: Step-by-Step Problem Solving

    • Stage 1: Trifluoromethylation of Cyclobutanone Precursor

    • Stage 2: Introduction of the Amino Moiety (via Oxime Formation & Reduction)

    • Stage 3: Amino Group Deprotection

    • Stage 4: Final Salt Formation, Crystallization, and Purification

  • Frequently Asked Questions (FAQs)

  • References

Overview of the Synthetic Strategy

While multiple routes to this target molecule can be envisioned, a common and logical pathway proceeds through key intermediates. Understanding this workflow is crucial for diagnosing issues at each stage. The likely multi-step synthesis involves:

  • Trifluoromethylation: Nucleophilic addition of a trifluoromethyl group to a protected 3-aminocyclobutanone derivative or a related cyclobutanone precursor. A common method involves the use of the Ruppert-Prakash reagent (TMSCF₃).[1][2]

  • Introduction of the Amino Group: Often, the synthesis starts with a cyclobutanone that is first trifluoromethylated, followed by conversion of the ketone to an oxime. This oxime is then reduced to the primary amine.[3] To avoid side reactions, the amine is typically protected (e.g., as a Boc-carbamate) early in the synthesis.

  • Deprotection: Removal of the amine protecting group (e.g., acid-catalyzed cleavage of a Boc group).

  • Salt Formation & Purification: Treatment with hydrochloric acid followed by crystallization to isolate the final, high-purity active pharmaceutical ingredient (API) hydrochloride salt.

This overall workflow is depicted below.

Synthetic_Workflow A Cyclobutanone Precursor (e.g., 3-(Boc-amino)cyclobutanone) B Trifluoromethylation (e.g., TMSCF3, TBAF) A->B Step 1 C Tertiary Alcohol Intermediate (3-(Boc-amino)-1-(trifluoromethyl)cyclobutan-1-ol) B->C D Acidic Deprotection (e.g., HCl in Dioxane) C->D Step 2 E Crude Amine Freebase or Salt D->E F Crystallization & Purification E->F Step 3 G Final API: 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol hydrochloride F->G

Caption: General Synthetic Workflow for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted to address specific problems you might encounter at each critical stage of the scale-up synthesis.

Stage 1: Trifluoromethylation of Cyclobutanone Precursor

This step typically involves the reaction of a cyclobutanone derivative with (trifluoromethyl)trimethylsilane (TMSCF₃) and a fluoride initiator.[1][2]

Question: My trifluoromethylation reaction is sluggish or incomplete, even with extended reaction times. What is the likely cause?

Answer:

This is a common issue when scaling up reactions involving the Ruppert-Prakash reagent. The root cause often lies in one of three areas:

  • Inadequate Catalyst Activity: The reaction is initiated by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). On a larger scale, trace amounts of water in the reagents or solvent can quench the fluoride catalyst, halting the reaction. Ensure all solvents (typically THF) and reagents are rigorously dried. Consider using freshly opened bottles of anhydrous solvents and drying the cyclobutanone precursor azeotropically if it is hygroscopic.

  • Reagent Quality (TMSCF₃): The Ruppert-Prakash reagent itself can degrade upon exposure to moisture. It is crucial to handle it under a strictly inert atmosphere (Nitrogen or Argon). For large-scale work, it is advisable to titrate a small sample of the reagent to confirm its activity before committing the bulk of your starting material.

  • Poor Mixing: As the reaction proceeds, the formation of silyl ether intermediates can increase the viscosity of the reaction mixture. In a large reactor, inefficient stirring can lead to localized "dead spots" where reagents are not effectively mixed, resulting in an incomplete reaction. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture throughout the process.

Question: I am observing significant exotherms during the addition of the trifluoromethylating agent, posing a safety risk. How can I control this?

Answer:

The trifluoromethylation reaction is exothermic, and this becomes a critical safety concern at scale. The thermal hazard is real, as rapid decomposition can lead to pressure buildup.[4]

  • Control the Rate of Addition: The most effective method for controlling the exotherm is to add the Ruppert-Prakash reagent (or the fluoride catalyst, depending on your procedure) slowly and sub-surface to the cooled reaction mixture (typically 0-5 °C).

  • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. A larger surface-area-to-volume ratio in smaller vessels makes cooling more efficient. As you scale up, this ratio decreases, so you must rely on a more powerful cooling system.

  • Consider a Semi-Batch Process: Instead of adding all the cyclobutanone precursor at once, you can add it portion-wise along with the trifluoromethylating agent. This keeps the concentration of reactive species low at any given time, distributing the heat evolution over a longer period.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Reagent Addition Manual addition via syringeMetering pump for controlled, slow addition
Temperature Control Ice bathJacketed reactor with automated cooling loop
Monitoring ThermometerMultiple temperature probes, automated alarms
Inert Atmosphere BalloonPositive pressure nitrogen/argon blanket

Table 1: Comparison of key process parameters for trifluoromethylation at different scales.

Stage 2: Introduction of the Amino Moiety (via Oxime Formation & Reduction)

If the synthesis starts from 1-(trifluoromethyl)cyclobutan-3-one, the next steps are often oximation followed by reduction.

Question: The reduction of my 3-oximino-1-(trifluoromethyl)cyclobutanol is giving low yields of the desired amine and forming significant by-products. What is going wrong?

Answer:

The reduction of oximes, especially hindered ones on a cyclobutane ring, can be challenging. The primary issues are often over-reduction or side reactions.

  • Over-reduction and N-O Bond Cleavage: A common side-product is the primary amine formed from the complete reduction and cleavage of the N-O bond. This is particularly problematic with aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) if the temperature is not carefully controlled.[2] Catalytic hydrogenation is an alternative, but selectivity can be an issue. The choice of catalyst and solvent is critical. For instance, palladium on carbon can sometimes favor N-O bond cleavage.[5]

  • Incomplete Reaction: The steric hindrance around the oxime functional group on the cyclobutane ring can make the reduction slow. On a large scale, this can lead to incomplete conversion. Increasing the equivalents of the reducing agent may be necessary, but this must be balanced against the risk of side reactions.

  • Work-up Difficulties: Reactions involving metal hydrides like LiAlH₄ require a careful quenching procedure (e.g., Fieser workup). On a large scale, the formation of gelatinous aluminum salts can make filtration and product extraction very difficult, leading to significant yield loss. A well-designed quenching protocol and the use of filter aids are essential.

Recommended Protocol for Oxime Reduction (Scale-Up Consideration):

  • Reagent Choice: Consider using alternative reducing agents like sodium borohydride in the presence of a Lewis acid (e.g., NiCl₂) or catalytic hydrogenation with a carefully selected catalyst (e.g., Raney Nickel) under optimized pressure and temperature conditions.

  • Temperature Control: Maintain a low temperature during the addition of the reducing agent to minimize side reactions.

  • Process Monitoring: Use an appropriate analytical technique (e.g., HPLC, GC-MS) to monitor the reaction progress and the formation of by-products to determine the optimal reaction time.

Stage 3: Amino Group Deprotection

Assuming a Boc-protected amine, this step involves acidic hydrolysis.

Question: During the Boc-deprotection with HCl, I am seeing the formation of new impurities that are difficult to remove. What are they and how can I avoid them?

Answer:

The combination of a strong acid and the functional groups present in the molecule can lead to side reactions, especially at elevated temperatures.

  • Potential for Ring Opening: The strained cyclobutane ring can be susceptible to ring-opening reactions under harsh acidic conditions, although this is less likely if the reaction is performed at or below room temperature.

  • Reaction with Solvent: If using an alcohol (like methanol or ethanol) as the solvent for the HCl, you can form the corresponding ethyl or methyl ether as a by-product through reaction with the tertiary alcohol. It is highly recommended to use a non-nucleophilic solvent like 1,4-dioxane or diethyl ether for introducing the HCl.

  • Incomplete Deprotection: On a large scale, ensuring that the HCl is distributed evenly throughout the reaction mixture is key. Poor mixing can lead to incomplete deprotection. It is often better to use a solution of HCl in a compatible solvent rather than bubbling HCl gas directly into a large reactor, which can be difficult to control.

Stage 4: Final Salt Formation, Crystallization, and Purification

This is the final and most critical step for ensuring the purity and solid-state properties of the API.

Question: I am having trouble getting the hydrochloride salt to crystallize, or I am getting an oil instead of a solid. What should I do?

Answer:

This is a very common problem in process chemistry. The issue is almost always related to solvent choice and supersaturation.

  • Solvent System: The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt is insoluble. A common technique is to dissolve the free base in a polar solvent like isopropanol (IPA) or ethanol, and then add a solution of HCl in that same solvent. Crystallization can then be induced by adding an anti-solvent in which the salt is very insoluble, such as methyl tert-butyl ether (MTBE) or heptane.[6]

  • Control of Supersaturation: Crashing the product out of solution by adding the anti-solvent too quickly will likely result in an oil or very fine, difficult-to-filter particles. The anti-solvent should be added slowly to the stirred solution, ideally at a slightly elevated temperature, and then the mixture should be cooled slowly to allow for controlled crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, using it to "seed" the supersaturated solution can be extremely effective in promoting crystallization and ensuring the correct polymorphic form is obtained.

Question: The purity of my final product is not meeting specifications after crystallization. How can I improve it?

Answer:

  • Recrystallization: A single crystallization may not be sufficient to remove all impurities. A recrystallization from a different solvent system can be very effective.

  • pH Adjustment during Work-up: Before the final crystallization, ensure that the pH of your aqueous solution during extraction is optimized to remove acidic or basic impurities.

  • Consider a Salt Screen: It is possible that the hydrochloride salt is not the ideal salt form for this molecule in terms of purification and stability. A salt screening study could reveal other salt forms (e.g., mesylate, sulfate) that have better crystallization properties.

Crystallization_Troubleshooting Problem Problem: Poor Crystallization or Oiling Out Cause1 Root Cause 1: Incorrect Solvent System Problem->Cause1 Cause2 Root Cause 2: Uncontrolled Supersaturation Problem->Cause2 Cause3 Root Cause 3: High Impurity Load Problem->Cause3 Solution1 Solution: Screen for solvent/anti-solvent pairs (e.g., IPA/MTBE, EtOH/Heptane) Cause1->Solution1 Solution2 Solution: - Slow addition of anti-solvent - Controlled cooling profile - Use of seed crystals Cause2->Solution2 Solution3 Solution: - Perform an extra purification step - Optimize work-up pH - Consider reslurrying the crude solid Cause3->Solution3

References

Technical Support Center: Purification of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this valuable building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

Understanding potential impurities is the first step toward effective purification. Impurities typically arise from the synthetic route used. While the exact impurities depend on the specific process, they can generally be categorized as follows:

Impurity CategoryPotential SpeciesRationale / Source
Process-Related Unreacted starting materials (e.g., cyclobutanone precursors), reagents (e.g., trifluoromethylating agents like TMSCF₃).Incomplete reactions or excess reagents carried through workup.[1][2]
By-products Diastereomers, elimination products, or products from side reactions.The formation of the cyclobutane ring and the addition of the trifluoromethyl and amino groups can lead to stereoisomers.
Solvent-Related Residual solvents from reaction or initial precipitation (e.g., THF, Diethyl Ether, Toluene).Incomplete drying or trapping of solvent molecules within the crystal lattice.
Degradation Products Products from decomposition, potentially via HF elimination from the trifluoromethyl alcohol moiety under certain conditions.Trifluoromethyl alcohols can exhibit instability, particularly under basic conditions.[3]
Q2: How do I select the most appropriate purification strategy?

The optimal strategy depends on the nature of the impurities, the quantity of material, and the required final purity. A logical approach is essential for efficiency.

The following decision tree can guide your choice:

Purification_Decision_Tree start Initial Sample Assessment (TLC, ¹H NMR, LCMS) is_solid Is the sample a free-flowing solid? start->is_solid gross_impurities Are gross non-polar impurities present? (e.g., grease, starting materials) is_solid->gross_impurities Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oily/Tacky) purity_target Desired Purity >99.5% or Separating Diastereomers? gross_impurities->purity_target No trituration Trituration / Solvent Wash gross_impurities->trituration Yes recrystallization Recrystallization purity_target->recrystallization No chromatography Column Chromatography (e.g., HPLC, MPLC) purity_target->chromatography Yes trituration->purity_target Proceed

Caption: Decision tree for selecting a purification method.

A comparison of the primary techniques is summarized below:

TechniquePrincipleBest For RemovingProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent at varied temperatures.[4]Impurities with different solubility profiles.Scalable, cost-effective, yields high-purity crystalline material.Can be time-consuming; risk of product loss in mother liquor.
Acid-Base Extraction Differential solubility of the ionized (salt) and neutral (free base) forms in aqueous and organic phases.[4]Non-basic organic impurities and inorganic salts.Excellent for removing entire classes of impurities.Potential for compound degradation under basic conditions[3]; can be labor-intensive.
Chromatography Differential partitioning of components between a stationary and a mobile phase.[5][6]Closely related impurities, diastereomers, trace impurities.High resolution, applicable to complex mixtures.Less scalable, solvent-intensive, can be costly.
Q3: My compound is an off-white or slightly oily solid. What is a good first step?

For solids contaminated with non-polar residues (like grease, residual starting materials, or non-polar solvents), a simple trituration or solvent wash is an effective first step.

Principle: The hydrochloride salt of your amino alcohol is highly polar and should be insoluble in non-polar organic solvents.[7] Many organic impurities, however, will dissolve. This allows for a physical separation.

Protocol: Non-Polar Solvent Wash

  • Place the crude solid in a flask.

  • Add a sufficient amount of a dry, non-polar solvent (e.g., diethyl ether, n-hexane, or ethyl acetate). Use approximately 5-10 mL of solvent per gram of crude material.

  • Stir the suspension vigorously at room temperature for 15-30 minutes. The solid should not dissolve.

  • Filter the solid using a Büchner funnel.

  • Wash the collected solid cake with a small amount of fresh, cold solvent.

  • Dry the purified solid under vacuum.

Q4: Can you provide a detailed protocol for recrystallization?

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For hydrochloride salts, polar protic solvents like alcohols are often a good starting point.[7]

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation a Place crude solid in flask b Add minimum amount of boiling solvent to dissolve a->b Hot c Allow solution to cool slowly to room temperature b->c Slow Cooling d Cool further in an ice bath to maximize crystal yield c->d e Collect crystals via vacuum filtration d->e f Wash crystals with a small amount of cold solvent e->f g Dry crystals under vacuum f->g end end g->end Pure Product

Caption: General workflow for the recrystallization process.

Step-by-Step Protocol:

  • Solvent Selection: Start by testing solvents. Good candidates for amine hydrochlorides include isopropanol, ethanol, or methanol. A mixed solvent system, such as dichloromethane/ethyl acetate[8] or ethanol/diethyl ether, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.

  • Decolorization (Optional): If the solution is colored, it may contain colored impurities. Remove the solution from heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Filter the hot solution through a pre-warmed funnel with celite or filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Q5: How do I perform an Acid-Base Extraction, and are there any stability concerns?

Acid-base extraction is ideal for separating your basic amino alcohol from acidic or neutral impurities. The process involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, while ionized impurities remain in the aqueous phase.[4]

A Critical Note on Stability: The tertiary alcohol adjacent to a trifluoromethyl group can be susceptible to elimination (loss of HF) under harsh basic conditions.[3] Therefore, it is crucial to use mild bases and avoid excessive heat or prolonged reaction times.

Workflow for Acid-Base Extraction

AcidBase_Workflow start Dissolve crude HCl salt in water basify Adjust to pH 9-10 with mild base (e.g., sat. NaHCO₃ or K₂CO₃ soln) start->basify extract Extract aqueous layer with organic solvent (e.g., EtOAc, DCM) basify->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate wash->dry Yields Free Base reform_salt Re-dissolve free base in solvent (e.g., Et₂O, EtOAc) and add ethanolic HCl or HCl gas dry->reform_salt isolate Filter and dry the precipitated pure HCl salt reform_salt->isolate

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH reaches ~9-10. This neutralizes the HCl and liberates the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane (DCM). The free base is more soluble in the organic phase.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base, which may be an oil or a solid.

  • Salt Re-formation: Re-dissolve the free base in a suitable anhydrous solvent (like diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ethanol, or HCl in diethyl ether) dropwise until precipitation ceases. Bubbling anhydrous HCl gas through the solution is another effective method.[4]

  • Final Isolation: Collect the precipitated pure hydrochloride salt by filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

Q6: When is chromatography the right choice, and what conditions should I use?

Chromatography is necessary when simpler methods fail, especially for separating compounds with very similar physical properties, such as diastereomers, or for removing trace impurities to achieve very high purity (>99.5%).

Challenges & Solutions: Polar amino alcohols can be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase, leading to peak tailing. Reversed-phase chromatography is often more suitable.

Recommended HPLC Conditions:

  • Column: A C18 (reversed-phase) column is a good starting point. For highly polar compounds, a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation.[9]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.

  • Modifiers: Adding modifiers to the mobile phase is crucial for good peak shape.

    • Trifluoroacetic Acid (TFA): Using 0.1% TFA in both water and the organic solvent suppresses the interaction of the amine with free silanol groups on the stationary phase and acts as an ion-pairing agent, reducing peak tailing.[9]

    • Triethylamine (TEA): In some cases, adding a small amount of a competing base like TEA can mask active silanol sites and improve peak shape for basic compounds.[9]

  • Detection: UV detection is suitable if the molecule has a chromophore, but for this compound, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) detection is more appropriate.

Q7: How can I definitively assess the purity of my final product?

No single technique is sufficient. A combination of analytical methods should be used to confirm purity and structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of organic impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both purity (from the LC chromatogram) and molecular weight (from the MS), confirming the identity of the main peak and detecting any impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with UV, ELSD, or MS detection can be used to quantify purity by measuring the area percentage of the main product peak.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

References

Navigating Catalytic Reactions with 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. This versatile building block, featuring a unique trifluoromethylated cyclobutane scaffold, is of growing interest in medicinal chemistry for its potential to impart favorable physicochemical properties to drug candidates.[1][2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability.[2]

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your catalytic reactions involving this compound. Our aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

I. Understanding the Reactivity of this compound

Before delving into specific troubleshooting scenarios, it's crucial to understand the key chemical features of this molecule that influence its reactivity in catalytic processes.

The molecule possesses two primary functional groups for catalytic transformations: a primary amine and a tertiary alcohol. The cyclobutane ring itself, being a strained four-membered carbocycle, can also participate in certain transition metal-catalyzed reactions, although ring-opening is a potential side reaction to consider.[3] The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the adjacent tertiary alcohol and the overall electronic properties of the molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges. While direct catalytic applications of this compound are not extensively reported in peer-reviewed literature, the following guidance is based on established principles of catalytic reactions involving analogous aminocyclobutanes and trifluoromethylated compounds.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The primary amine on the cyclobutane ring is a prime handle for N-arylation or N-alkylation via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the facile introduction of aromatic or heteroaromatic moieties, a common strategy in drug discovery.

Question 1: I am observing low yields in my Buchwald-Hartwig amination of this compound with an aryl bromide. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Buchwald-Hartwig aminations can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Choice of Base:

  • The Problem: The choice of base is critical and often substrate-dependent. A base that is too weak may not efficiently deprotonate the amine hydrochloride or the palladium-amine complex, leading to a slow or stalled reaction. Conversely, a base that is too strong could promote side reactions or catalyst decomposition.

  • Troubleshooting Steps:

    • If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing poor conversion, consider switching to a stronger base such as NaOtBu or KOtBu.

    • Be mindful that strong bases can sometimes lead to decomposition of sensitive substrates. If you suspect this is the case, a careful screening of bases (e.g., K₃PO₄, LiHMDS) is recommended.

2. Ligand Selection:

  • The Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand can lead to catalyst deactivation or slow reaction rates.

  • Troubleshooting Steps:

    • For sterically hindered amines like our cyclobutane derivative, bulky, electron-rich phosphine ligands are often effective. If you are using a general-purpose ligand like PPh₃ with limited success, consider switching to specialized Buchwald-Hartwig ligands.

    • A good starting point for ligand screening would be to test a range of ligands with varying steric bulk and electronic properties.

Ligand Class Examples Rationale for Use
BiarylphosphinesXPhos, SPhos, RuPhosHighly active for a broad range of substrates, including challenging couplings.
Josiphos-typeSL-J009-1Known to prevent over-arylation of primary amines.[4]
Buchwald PalladacyclesG3 PrecatalystsOffer efficient generation of the active LPd(0) catalyst.[4]

3. Catalyst Precursor and Loading:

  • The Problem: The choice of palladium precursor can impact the efficiency of generating the active Pd(0) catalyst. Inconsistent results can sometimes be traced back to the quality or type of the palladium source.

  • Troubleshooting Steps:

    • If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed palladacycle, such as a G3 Buchwald precatalyst, which can provide more reliable and reproducible results.[4]

    • While a typical catalyst loading is 1-2 mol %, increasing the loading to 5 mol % can sometimes improve yields for challenging substrates. However, this should be a later optimization step after addressing base and ligand choice.

4. Solvent and Temperature:

  • The Problem: The reaction solvent can influence the solubility of reagents and the stability of the catalytic species. The reaction temperature needs to be high enough to drive the reaction but not so high as to cause decomposition.

  • Troubleshooting Steps:

    • Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that this can sometimes lead to different side reaction profiles.

    • If you are running the reaction at a lower temperature (e.g., 80 °C) with slow conversion, a modest increase in temperature (e.g., to 100-110 °C) may be beneficial.

Logical Workflow for Buchwald-Hartwig Optimization

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield Observed base Screen Bases (e.g., NaOtBu, K3PO4) start->base ligand Screen Ligands (e.g., XPhos, SPhos) base->ligand If still low yield end Optimized Yield base->end If successful catalyst Change Pd Precursor (e.g., G3 Palladacycle) ligand->catalyst If still low yield ligand->end If successful conditions Vary Solvent & Temp. (e.g., Dioxane, 110°C) catalyst->conditions For further optimization catalyst->end If successful conditions->end

Workflow for optimizing a Buchwald-Hartwig amination.
B. C-H Functionalization of the Cyclobutane Ring

Direct functionalization of the C-H bonds on the cyclobutane ring offers an atom-economical way to introduce further complexity. Palladium-catalyzed C(sp³)–H activation is a powerful tool for this purpose.

Question 2: I am attempting a directed C-H arylation on the cyclobutane ring of an N-acylated derivative of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, but I am seeing a mixture of isomers and low conversion. How can I improve the regioselectivity and yield?

Answer:

Regioselectivity in C-H activation is a common challenge. Here’s how to approach this problem:

1. Directing Group Strategy:

  • The Problem: The efficiency and regioselectivity of C-H activation are highly dependent on the directing group. A well-chosen directing group will position the palladium catalyst in close proximity to the desired C-H bond for activation.

  • Troubleshooting Steps:

    • If you are using a simple amide as a directing group, consider switching to a more effective one. The 8-aminoquinoline (AQ) directing group is known to be highly effective for C(sp³)–H functionalization.

    • Another option is to use a picolinamide (PA) directing group, which can also provide good results.

2. Catalyst and Ligand System:

  • The Problem: The choice of palladium source and ligand is crucial for successful C-H activation.

  • Troubleshooting Steps:

    • Pd(OAc)₂ is a common catalyst for these reactions. Ensure it is from a reliable source and stored properly.

    • Mono-N-protected amino acid (MPAA) ligands, such as Ac-Ile-OH, have been shown to be effective in promoting C(sp³)–H activation. If you are not using a ligand or are using a simple phosphine ligand, switching to an MPAA ligand could significantly improve your results.

3. Oxidant and Additives:

  • The Problem: C-H activation reactions often require an oxidant to regenerate the active Pd(II) catalyst. Additives can also play a role in stabilizing intermediates or facilitating key steps.

  • Troubleshooting Steps:

    • Benzoquinone (BQ) is a common oxidant, but sometimes silver salts like Ag₂CO₃ or AgOAc can be more effective.

    • The addition of a carbonate base, such as K₂CO₃, is often necessary.

Decision Tree for C-H Arylation Optimization

G cluster_start Initial C-H Arylation cluster_troubleshooting Optimization Strategy cluster_outcome Desired Outcome start Poor Regioselectivity/ Low Conversion directing_group Evaluate Directing Group (e.g., AQ, PA) start->directing_group ligand Introduce MPAA Ligand (e.g., Ac-Ile-OH) directing_group->ligand If selectivity is still poor end High Yield & Regioselectivity directing_group->end If successful oxidant Screen Oxidants (e.g., BQ, Ag2CO3) ligand->oxidant To improve conversion ligand->end If successful oxidant->end

Decision-making process for optimizing C-H arylation.

III. Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for your specific aryl halide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), and NaOtBu (1.4 equiv.).

  • Add the palladium precatalyst (2 mol %) and ligand (4 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Conclusion

Optimizing catalytic reactions with novel building blocks like this compound requires a systematic and mechanistically informed approach. By carefully considering the interplay of catalyst, ligand, base, and reaction conditions, researchers can overcome common challenges and successfully incorporate this valuable synthon into their target molecules. This guide provides a foundation for troubleshooting and optimization, but as with all research, empirical testing and careful analysis are key to success.

V. References

  • Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. --INVALID-LINK--

  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. --INVALID-LINK--

  • Highly Stereoselective Direct Construction of Diaryl‐Substituted Cyclobutanes. Wiley Online Library. --INVALID-LINK--

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. --INVALID-LINK--

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. --INVALID-LINK--

  • Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. ACS Publications. --INVALID-LINK--

  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. PMC. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem. --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. NIH. --INVALID-LINK--

  • Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization. PMC. --INVALID-LINK--

  • Cyclobutane synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. --INVALID-LINK--

  • a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. --INVALID-LINK--

  • Transition metal-catalysed couplings between arenes and strained or reactive rings. Chemical Society Reviews. --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. --INVALID-LINK--

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. --INVALID-LINK--

  • Cross-Coupling Reactions Guide. MilliporeSigma. --INVALID-LINK--

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. --INVALID-LINK--

  • Common cross coupling reactions. YouTube. --INVALID-LINK--

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. --INVALID-LINK--

  • US3031499A - Amino acids containing a cyclobutane ring. Google Patents. --INVALID-LINK--

  • Reduction of amino acids in the presence of boron trifluoride. Google Patents. --INVALID-LINK--

  • US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof. Google Patents. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms directly influences a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. Fluorinated cyclobutane scaffolds, such as 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, are of growing interest in medicinal chemistry due to their ability to impart unique conformational constraints and modulate properties like lipophilicity and metabolic stability.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural characterization of these valuable building blocks, with a primary focus on the definitive method of X-ray crystallography.

The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[3] The technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise mapping of atomic positions.

The causality behind choosing X-ray crystallography lies in its ability to provide a wealth of unambiguous data, including:

  • Bond lengths and angles: Accurate to the thousandth of an Ångström and hundredth of a degree, respectively.

  • Torsional angles: Defining the conformation of the molecule in the solid state.

  • Absolute stereochemistry: Crucial for understanding biological activity, especially for chiral centers.

  • Intermolecular interactions: Revealing how molecules pack in the solid state, which can influence properties like solubility and stability.

While the search for a specific crystal structure of this compound did not yield a publicly available dataset, we can illustrate the richness of the data obtained from such an analysis with a representative table of expected crystallographic parameters.

Representative Crystallographic Data Table
ParameterExpected Value/Information
Chemical FormulaC₅H₉ClF₃NO
Formula Weight191.58 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volumeų
ZNumber of molecules per unit cell
Density (calculated)g/cm³
R-factorA measure of the agreement between the model and data
Key Bond Lengths (Å)C-CF₃, C-O, C-N, C-C (in ring)
Key Bond Angles (°)Angles defining the cyclobutane ring puckering
Hydrogen BondingDonor-acceptor distances and angles for N-H···Cl, O-H···Cl

A Comparative Look at Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves a suite of analytical methods. Each technique offers unique insights, and their combined application provides a more complete picture of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state structure of a molecule. For a compound like 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

  • Strengths:

    • Provides detailed information about the chemical environment of each atom.

    • Through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY) correlations establish connectivity and proximity of atoms in solution.

    • ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

  • Limitations Compared to X-ray Crystallography:

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Deriving precise bond lengths and angles is not straightforward.

    • Can be complex to interpret for conformationally flexible molecules.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

  • Strengths:

    • High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

    • Fragmentation patterns can provide clues about the molecule's structure.

  • Limitations Compared to X-ray Crystallography:

    • Provides no information about the three-dimensional arrangement of atoms or stereochemistry.

    • Isomers with the same mass cannot be distinguished.

Computational Modeling

In the absence of experimental crystal structures, computational methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry.

  • Strengths:

    • Can provide insights into the relative stability of different conformers.

    • Allows for the calculation of various molecular properties.

  • Limitations Compared to X-ray Crystallography:

    • The accuracy of the predicted structure is dependent on the level of theory and basis set used.

    • It is a theoretical prediction and requires experimental validation.

Experimental Workflow: A Synergistic Approach

A robust workflow for the structural elucidation of novel compounds like this compound derivatives integrates these techniques.

cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structural_elucidation In-depth Structural Elucidation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) Confirm Connectivity Purification->NMR Crystal Crystal Growth NMR->Crystal CompModel Computational Modeling (DFT) Predict Conformation NMR->CompModel NMR_2D 2D NMR (NOESY) Solution Conformation NMR->NMR_2D Xray Single-Crystal X-ray Diffraction (SC-XRD) Crystal->Xray Structure Definitive 3D Structure (Solid State) Xray->Structure CompModel->Structure Compare & Validate NMR_2D->Structure Compare Solution vs. Solid

Caption: Synergistic workflow for structural elucidation.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the self-validating steps required for a successful X-ray crystallographic analysis.

  • Crystal Growth:

    • Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are common techniques.

    • Procedure:

      • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water) to near saturation.

      • Filter the solution to remove any particulate matter.

      • Set up crystallization trials using various methods. For slow evaporation, leave the vial loosely capped. For vapor diffusion, place the vial in a sealed chamber containing a less polar anti-solvent.

      • Monitor for crystal growth over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal must be mounted on the diffractometer and kept at a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Procedure:

      • Select a single crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces under a microscope.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.

      • Mount the frozen crystal on the goniometer head of the diffractometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" by determining the initial positions of the atoms, and "refined" to improve the agreement between the calculated and observed diffraction data.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Determine the unit cell dimensions and space group symmetry.

      • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

      • Refine the atomic positions, and thermal parameters against the experimental data until the model converges, as indicated by a low R-factor.

Comparative Analysis of Techniques

cluster_main Structural Analysis Techniques Xray X-ray Crystallography + Definitive 3D Structure + Absolute Stereochemistry + Precise Bond Lengths/Angles - Requires single crystal - Solid-state conformation only NMR NMR Spectroscopy + Solution-state structure + Confirms connectivity - Indirect 3D information - Average conformation MS Mass Spectrometry + Confirms Molecular Weight + High sensitivity - No 3D information - Cannot distinguish isomers Comp Computational Modeling + Predicts conformation + No sample needed - Theoretical prediction - Requires validation

References

A Comparative Guide to the Biological Activity of Compounds Containing the Trifluoromethyl-Cyclobutyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design.[1][2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance crucial pharmaceutical properties.[2][4][5][6] Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity can profoundly improve a compound's potency, membrane permeability, and pharmacokinetic profile.[2][4][5]

When this potent group is combined with a cyclobutyl ring, a unique structural moiety is created: the trifluoromethyl-cyclobutyl group. This scaffold offers a fascinating interplay of properties. The cyclobutyl ring provides a three-dimensional, conformationally constrained structure that can serve as a non-planar bioisostere for more common groups like tert-butyl.[7][8] This guide provides a comparative analysis of the biological activities of compounds featuring the trifluoromethyl-cyclobutyl moiety, explores the experimental data supporting their use, and details the protocols necessary for their evaluation.

Section 1: Comparative Analysis of Biological Activities

The true value of a chemical moiety is demonstrated through its application in modulating biological targets. The trifluoromethyl-cyclobutyl group has been explored as a replacement for the tert-butyl group in several bioactive compounds, showing promise in preserving or enhancing biological activity while favorably altering physicochemical properties.[7][8][9]

Physicochemical Properties: A Head-to-Head Comparison

A key strategy in drug discovery is the isosteric replacement of functional groups to optimize a molecule's properties.[7][8][9] The trifluoromethyl-cyclobutyl group has been evaluated as a unique analogue of the common tert-butyl group.

Experimental data shows that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety consistently leads to a moderate increase in lipophilicity, as measured by the log D index (an increase of approximately 0.4–0.5 units).[7][8] While this modification also results in a slightly larger steric profile, it has been shown to preserve the original mode of bioactivity in several test cases.[7][8][9]

The impact on metabolic stability is variable and context-dependent. In some compounds, the replacement enhanced resistance to metabolic clearance, while in others, it led to a decrease, highlighting the importance of empirical testing for each new chemical entity.[7][8]

Table 1: Comparative Physicochemical Data of tert-Butyl vs. Trifluoromethyl-Cyclobutyl Analogues

Bioactive CompoundMoietyLog DMetabolic Stability (CLint)Biological Activity
Butenafine Analoguetert-Butyl~2.530 (mg min⁻¹ µL⁻¹)Preserved
Butenafine AnalogueCF3-Cyclobutyl~3.021 (mg min⁻¹ µL⁻¹)Preserved
Tebutam Analoguetert-Butyl~2.157 (mg min⁻¹ µL⁻¹)Preserved
Tebutam AnalogueCF3-Cyclobutyl~2.6107 (mg min⁻¹ µL⁻¹)Preserved

Data synthesized from findings reported in JACS Au.[7][8]

Application in Kinase Inhibition

Protein kinases are a major class of therapeutic targets, particularly in oncology.[10][11] The introduction of a trifluoromethyl group is a common strategy in the design of kinase inhibitors to enhance binding affinity and improve pharmacokinetic properties.[5][12][13] For instance, the FDA-approved drug Sorafenib, a multi-kinase inhibitor, features a trifluoromethylphenyl moiety that is crucial for its activity.[1][13] While specific examples of FDA-approved drugs containing a trifluoromethyl-cyclobutyl moiety are not yet prevalent, its properties make it an attractive scaffold for novel kinase inhibitor design, aiming to improve upon existing frameworks by modulating lipophilicity and metabolic stability.[7][8]

Modulation of Retinoid-related Orphan Receptor γt (RORγt)

RORγt is the master transcription factor for T-helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases.[14][15] Consequently, RORγt has become a key target for therapeutic intervention.[14] Small molecule modulators, both agonists and inverse agonists, are being developed to regulate RORγt's transcriptional activity.[14][16][17] The development of RORγt agonists, for example, is being explored to enhance the immune response against tumors.[17][18] The trifluoromethyl-cyclobutyl moiety, with its unique steric and electronic properties, represents a scaffold that could be incorporated into novel RORγt modulators to optimize ligand binding and cellular activity.

Section 2: Key Experimental Protocols for Evaluation

To rigorously assess the biological activity of compounds containing the trifluoromethyl-cyclobutyl moiety, a tiered approach involving biochemical, cellular, and in vivo assays is essential.

In Vitro Kinase Inhibition Assay

This protocol determines a compound's ability to inhibit a specific kinase. A luminescence-based assay measuring ADP production is a common and robust method.[10][19]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP generated is proportional to the kinase activity. A reagent is added to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.[10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., starting from 10 mM) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).[10]

  • Enzyme Addition: Add 2.5 µL of the target kinase enzyme in an appropriate kinase assay buffer.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to start the reaction. The ATP concentration should ideally be at its Km value for the enzyme to accurately assess competitive inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Causality and Validation: Using a known inhibitor (e.g., Staurosporine) as a positive control validates the assay's performance.[10] The pre-incubation step is critical for inhibitors that may have a slow binding onset. This self-validating system ensures that observed inhibition is due to the compound's activity and not assay artifacts.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Test Compound C 3. Add Compound to Plate A->C B 2. Prepare Kinase & Substrate/ATP Mix D 4. Add Kinase Enzyme B->D F 6. Add Substrate/ATP (Initiate Reaction) B->F C->D E 5. Pre-incubate (10 min) D->E E->F G 7. Incubate (60 min) F->G H 8. Add ADP-Glo™ Reagent (Stop & Deplete ATP) G->H I 9. Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) H->I J 10. Read Luminescence I->J K 11. Plot Dose-Response Curve J->K L 12. Calculate IC50 Value K->L

Figure 1. Workflow for an in vitro luminescence-based kinase inhibition assay.
Cellular Viability Assay (MTT/WST-1)

This assay assesses the effect of a compound on cell proliferation and cytotoxicity, providing a measure of its potency in a cellular context.

Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[21][22] WST-1 is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for MTT.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.[21]

  • Compound Treatment: Treat cells with serial dilutions of the test compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48-72 hours) under standard cell culture conditions.[21]

  • Reagent Addition: Add 10 µL of WST-1 or CCK-8 reagent to each well.[22]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[20][23]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm) using a microplate reader.[22]

  • Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Trustworthiness: The inclusion of both positive and negative controls is crucial. Calibrating the initial cell number ensures that the assay operates within its linear range, providing reliable and reproducible data.[22]

In Vivo Efficacy Model (Xenograft Mouse Model)

This protocol evaluates the anti-tumor activity of a compound in a living organism, a critical step in preclinical development.[24][25]

Principle: Human tumor cells (cell-line-derived, CDX) or patient tumor fragments (patient-derived, PDX) are implanted into immunodeficient mice.[24][26] The mice are then treated with the test compound to assess its effect on tumor growth.[27]

Step-by-Step Methodology:

  • Cell/Tissue Preparation: Prepare a suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium, often mixed with a basement membrane extract like Cultrex BME to improve tumor take rate.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[27][28]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[24]

  • Randomization: Randomize mice into control (vehicle) and treatment groups (minimum 8-10 mice per group is recommended).[24]

  • Treatment Administration: Administer the test compound and vehicle according to a predetermined dose, route (e.g., oral gavage, intraperitoneal), and schedule.[24]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Formula: (Width² x Length) / 2).[24] Monitor animal body weight and overall health as indicators of toxicity.[24]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).[24]

  • Analysis: Euthanize the mice, excise the tumors, and measure their final weight and volume. Compare tumor growth between treated and control groups to determine efficacy (e.g., Tumor Growth Inhibition %).

Workflow Diagram:

G cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint & Analysis A 1. Prepare Tumor Cell Suspension B 2. Subcutaneous Implantation in Mice A->B C 3. Monitor Tumor Growth to ~100-150 mm³ B->C D 4. Randomize Mice into Control & Treatment Groups C->D E 5. Administer Vehicle or Test Compound D->E F 6. Measure Tumor Volume & Body Weight (2-3x / week) E->F G 7. Euthanize at Endpoint F->G Control tumor reaches size limit H 8. Excise Tumors, Measure Final Weight & Volume G->H I 9. Calculate Tumor Growth Inhibition (TGI) H->I

Figure 2. General workflow for an in vivo xenograft efficacy study.

Section 3: Signaling Pathway Analysis

Understanding how a compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action. Many kinase inhibitors, for example, target the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.[13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor CF3-Cyclobutyl Kinase Inhibitor Inhibitor->Raf Inhibits

Figure 3. Inhibition of the Ras-Raf-MEK-ERK pathway by a hypothetical kinase inhibitor.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) activates a phosphorylation cascade. A hypothetical trifluoromethyl-cyclobutyl containing kinase inhibitor could target a component like BRAF, blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

The trifluoromethyl-cyclobutyl moiety is an emerging scaffold in medicinal chemistry that offers a compelling alternative to more traditional functional groups like the tert-butyl group.[7][8][9] Its ability to modulate lipophilicity and metabolic stability while preserving or enhancing biological activity makes it a valuable tool for drug development professionals. The comparative data suggests that while its effects must be empirically validated for each new molecular entity, the potential for improving drug-like properties is significant. As synthetic methods for creating diverse building blocks containing this moiety become more accessible, its incorporation into novel inhibitors, modulators, and other bioactive agents is expected to grow, potentially leading to the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] Fluorinated building blocks are prized for their ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[2] Among the diverse array of available fluorinated motifs, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has emerged as a particularly intriguing building block, offering a unique combination of a rigid cyclobutane core, a basic amino group, a tertiary alcohol, and a metabolically robust trifluoromethyl group.

This guide provides an in-depth technical comparison of this compound against other common fluorinated building blocks. We will delve into its physicochemical properties, reactivity in key synthetic transformations, and its impact on metabolic stability, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel therapeutics.

The Strategic Advantage of the Trifluoromethylated Cyclobutane Scaffold

The 3-amino-1-(trifluoromethyl)cyclobutanol scaffold presents a compelling proposition for medicinal chemists. The cyclobutane ring imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions and improving selectivity.[3] The trifluoromethyl group, a well-established "metabolic blocker," significantly enhances stability against oxidative metabolism by cytochrome P450 enzymes due to the high strength of the C-F bond.[1][4] This often translates to an improved pharmacokinetic profile, including a longer half-life.[5] The presence of both a primary amine and a tertiary alcohol provides two orthogonal points for further chemical elaboration, allowing for the construction of diverse molecular architectures.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties, such as lipophilicity (LogP) and acidity/basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a trifluoromethyl group generally increases lipophilicity and lowers the pKa of nearby basic groups due to its strong electron-withdrawing nature.

Below is a comparative table of the physicochemical properties of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and a selection of alternative fluorinated building blocks commonly employed in drug discovery.

Building BlockStructureCAS No.MW ( g/mol )LogP (calc.)pKa (pred.)
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol 1251924-07-8155.120.40[6]8.5-9.5
2,2,2-Trifluoroethylamine753-90-299.06~0.2[7]5.7[7]
4-(Trifluoromethyl)aniline455-14-1161.12~2.4[8]2.45[9]
3-(Trifluoromethyl)benzylamine2740-83-2175.15~1.8[10]~8.9[11]

Note: LogP and pKa values can vary depending on the experimental or computational method used. The values presented here are for comparative purposes.

The data illustrates that 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol offers a moderate lipophilicity and a pKa in the range of typical aliphatic amines, making it suitable for forming salt interactions with biological targets. In contrast, 2,2,2-trifluoroethylamine is significantly more basic, while 4-(trifluoromethyl)aniline is considerably more acidic and lipophilic. 3-(Trifluoromethyl)benzylamine presents a higher lipophilicity compared to the cyclobutane derivative.

Reactivity in Key Synthetic Transformations

The utility of a building block is ultimately determined by its reactivity and versatility in common synthetic reactions. We will now explore the performance of this compound in two fundamental transformations: amide bond formation and N-alkylation.

Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The reactivity of an amine in this transformation is influenced by its basicity and steric hindrance. While highly basic amines are generally more nucleophilic, they can also be more challenging to couple due to salt formation with the carboxylic acid.

Experimental Protocol: Comparative Amide Coupling

This protocol outlines a general procedure for comparing the efficiency of amide bond formation using different fluorinated amines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_acid Dissolve carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. add_amine Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C. prep_acid->add_amine prep_amine Prepare separate solutions of each amine (3-Amino-1-(trifluoromethyl)cyclobutan-1-ol HCl, 2,2,2-Trifluoroethylamine, etc., 1.2 eq) with a base (e.g., DIPEA, 2.5 eq) in anhydrous DMF. prep_amine->add_amine stir Allow the reaction to warm to room temperature and stir for 12-16 hours. add_amine->stir quench Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). stir->quench wash Wash the organic layer with brine, dry over Na2SO4, and concentrate. quench->wash analyze Analyze the crude product by LC-MS to determine conversion and yield. Purify by column chromatography. wash->analyze

Caption: Workflow for comparative amide coupling.

Expected Outcomes and Discussion:

Due to the steric hindrance around the nitrogen atom and the electron-withdrawing effect of the trifluoromethyl group, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol may exhibit slightly lower reactivity compared to less hindered aliphatic amines. However, its basicity should be sufficient for efficient coupling with standard activating agents like HATU or PyBOP. In contrast, the low basicity of 4-(trifluoromethyl)aniline can make it a challenging coupling partner, often requiring more forcing conditions or specialized coupling reagents.[12][13] 2,2,2-Trifluoroethylamine, with its higher basicity, is expected to be more reactive, but its volatility can be a practical consideration.

N-Alkylation

N-alkylation is another crucial transformation for introducing diversity into drug candidates. Reductive amination and direct alkylation with alkyl halides are common methods.

Experimental Protocol: Comparative Reductive Amination

This protocol provides a framework for comparing the N-alkylation of different fluorinated amines via reductive amination.

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Analysis mix In separate reactions, dissolve each amine (1.0 eq) and an aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., DCE or MeOH). stir_imine Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation. mix->stir_imine add_reductant Add a reducing agent (e.g., NaBH(OAc)3, 1.5 eq) portion-wise. stir_imine->add_reductant stir_reduction Stir the reaction for an additional 4-12 hours at room temperature. add_reductant->stir_reduction quench Quench the reaction with saturated NaHCO3 solution and extract with an organic solvent. stir_reduction->quench purify Dry the organic layer, concentrate, and purify the product by column chromatography. quench->purify

Caption: Workflow for comparative reductive amination.

Expected Outcomes and Discussion:

The performance in reductive amination is largely dependent on the rate of imine/enamine formation and its subsequent reduction. The aliphatic nature of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol suggests it will readily form the corresponding imine, leading to efficient N-alkylation. Aromatic amines like 4-(trifluoromethyl)aniline form less reactive imines, which may require longer reaction times or heating. The reactivity of these amines generally follows their basicity, with more basic amines reacting more readily.[14]

Impact on Metabolic Stability: An In Vitro Perspective

One of the primary motivations for incorporating fluorinated building blocks is to enhance metabolic stability. The trifluoromethyl group is particularly effective at blocking oxidative metabolism. To quantify this effect, an in vitro microsomal stability assay is a standard and informative experiment.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol details a typical procedure to assess the metabolic stability of compounds derived from the different fluorinated building blocks.[4]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution with acetonitrile.
  • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
  • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation:

  • Add the HLM solution to the wells of a 96-well plate.
  • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

3. Sampling and Analysis:

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the plate to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) as 0.693/k.
  • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Expected Outcomes and Discussion:

It is anticipated that compounds incorporating the 3-amino-1-(trifluoromethyl)cyclobutanol moiety will exhibit significantly enhanced metabolic stability compared to non-fluorinated analogs or analogs with more metabolically labile groups.[5] The trifluoromethyl group on the cyclobutane ring is expected to sterically and electronically shield adjacent positions from enzymatic attack. A comparative study would likely show a longer half-life and lower intrinsic clearance for compounds derived from 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol compared to those with, for example, a simple alkyl or benzylamine where aromatic or benzylic hydroxylation can occur.

Applications in Bioactive Molecules

The 3-(trifluoromethyl)cyclobutyl moiety has been incorporated into a number of biologically active molecules, highlighting its value in drug discovery. For instance, this scaffold can be found in patented compounds with a wide range of therapeutic applications.[15] The unique conformational properties and metabolic stability conferred by this building block make it an attractive choice for targeting various receptors and enzymes.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a rigid cyclobutane core, a trifluoromethyl group for enhanced metabolic stability, and two functional handles for further derivatization provides a powerful tool for medicinal chemists. While its reactivity may be tempered by steric and electronic factors, it remains a highly viable and attractive scaffold for the synthesis of novel therapeutics with potentially improved pharmacokinetic profiles. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this promising building block in the development of the next generation of medicines.

References

A Comparative Analysis of the Lipophilicity of the Trifluoromethyl-Cyclobutyl Group and Other Common Alkyl Substituents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of substituents to modulate the physicochemical properties of drug candidates is a cornerstone of successful drug design. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolic stability and target engagement.[1][2] This guide provides an in-depth comparative study of the lipophilicity of the 1-trifluoromethyl-cyclobutyl group against a series of commonly employed alkyl groups. By presenting robust experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their molecular design endeavors.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes the affinity of a compound for a nonpolar environment relative to a polar one.[3][4] This parameter is a key component of frameworks like Lipinski's Rule of Five, which provides a rule of thumb for evaluating the druglikeness of a chemical compound.[5][6] An optimal level of lipophilicity is crucial; while a certain degree is necessary for membrane permeability and target interaction, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7] Therefore, the ability to fine-tune this property through strategic substituent selection is paramount.

The introduction of fluorine-containing motifs is a widely used strategy to modulate a molecule's properties. The trifluoromethyl group, in particular, is often employed to enhance metabolic stability and binding affinity. When appended to a cyclic scaffold like cyclobutane, it creates a unique substituent with distinct steric and electronic properties that can significantly impact lipophilicity.

Comparative Lipophilicity: An Experimental Overview

To provide a clear and objective comparison, we have collated experimental logP values for a series of alkyl-substituted benzenes. The benzene scaffold serves as a consistent core, allowing for a direct assessment of the contribution of each alkyl group to the overall lipophilicity of the molecule.

Substituent GroupCompound NameExperimental logP
MethylToluene2.73
EthylEthylbenzene3.15
IsopropylIsopropylbenzene3.66[1]
tert-Butyltert-Butylbenzene4.11
CyclohexylCyclohexylbenzene4.88[5]
1-Trifluoromethyl-cyclobutyl 1-Phenyl-1-(trifluoromethyl)cyclobutane ~4.5-4.6 (Estimated)

Note: The logP value for 1-Phenyl-1-(trifluoromethyl)cyclobutane is estimated based on experimental data showing that the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group increases the logD value by approximately 0.4–0.5 units.

From the experimental data, a clear trend emerges: as the size and carbon count of the alkyl group increase, so does the lipophilicity. The trifluoromethyl-cyclobutyl group is a highly lipophilic substituent, estimated to be more lipophilic than a tert-butyl group and approaching the lipophilicity of a cyclohexyl group. This significant increase in lipophilicity imparted by the trifluoromethyl-cyclobutyl group is a critical consideration for medicinal chemists. While it can enhance membrane permeability, it may also necessitate modifications elsewhere in the molecule to maintain an optimal overall lipophilicity profile.

Experimental Determination of Lipophilicity

The accurate determination of logP and logD is crucial for the reliable assessment of a compound's lipophilicity. The two most common and well-validated methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC). For ionizable compounds, the determination of the acid dissociation constant (pKa) is also essential for calculating the logD at a specific pH.

Shake-Flask Method for logP/logD Determination

The shake-flask method is considered the "gold standard" for logP and logD determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water (for logP) or a buffered aqueous solution (for logD).[5][6]

Experimental Workflow for Shake-Flask logD Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with buffer (pH 7.4) part1 Dissolve test compound in pre-saturated n-octanol or buffer prep1->part1 prep2 Pre-saturate buffer (pH 7.4) with n-octanol part2 Add the other pre-saturated phase prep2->part2 part1->part2 part3 Shake/agitate at a constant temperature until equilibrium is reached part2->part3 anal1 Centrifuge to separate phases part3->anal1 anal2 Carefully sample both the n-octanol and aqueous phases anal1->anal2 anal3 Quantify compound concentration in each phase (e.g., via HPLC-UV/MS) anal2->anal3 anal4 Calculate logD = log([Concentration in Octanol] / [Concentration in Aqueous]) anal3->anal4

Caption: Workflow for the shake-flask method of logD determination.

Detailed Protocol: Shake-Flask Method

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at the desired pH (e.g., 7.4 for physiological relevance).

    • In a separatory funnel, mix equal volumes of n-octanol and the prepared buffer. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the layers to separate completely.

  • Partitioning:

    • Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated buffer, depending on its solubility. The final concentration should be within the linear range of the analytical method.

    • Add a known volume of the other pre-saturated phase to the solution. The volume ratio of the two phases can be adjusted based on the expected lipophilicity of the compound.

    • Securely cap the container and shake or agitate it at a constant temperature for a sufficient time to reach equilibrium (typically several hours).

  • Phase Separation and Sampling:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer, taking care not to disturb the interface.

  • Quantification and Calculation:

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

    • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logD is the base-10 logarithm of the distribution coefficient.

Potentiometric Titration for pKa Determination

For ionizable compounds, the logD is pH-dependent. The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution and is crucial for understanding how the ionization state of a molecule changes with pH. Potentiometric titration is a highly accurate method for determining pKa.

Experimental Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare a solution of the test compound at a known concentration setup1->setup2 setup3 Place solution in a thermostatted vessel with a stirrer setup2->setup3 titr1 Incrementally add a standardized titrant (acid or base) setup3->titr1 titr2 Record the pH after each addition, allowing for equilibration titr1->titr2 anal1 Plot pH versus the volume of titrant added titr2->anal1 anal2 Determine the equivalence point(s) from the inflection point(s) of the titration curve anal1->anal2 anal3 Calculate the pKa from the pH at the half-equivalence point(s) anal2->anal3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa of the compound.

  • Sample Preparation: Prepare a solution of the test compound in water or a suitable co-solvent at a known concentration.

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Add small, precise increments of a standardized titrant (e.g., HCl or NaOH) to the solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Conclusion: Strategic Implications for Drug Design

The experimental data clearly demonstrates that the 1-trifluoromethyl-cyclobutyl group is a highly lipophilic moiety, significantly more so than smaller alkyl groups and even the sterically demanding tert-butyl group. This finding has important implications for drug design. While the incorporation of this group can be advantageous for enhancing membrane permeability and potentially metabolic stability, it can also shift the overall lipophilicity of a molecule into an undesirable range.

Therefore, when considering the use of the trifluoromethyl-cyclobutyl group, medicinal chemists must adopt a holistic approach, carefully balancing the potential benefits with the need to maintain an optimal physicochemical profile. This may involve compensatory modifications elsewhere in the molecule to mitigate the increase in lipophilicity, such as the introduction of polar functional groups. Ultimately, the choice of which alkyl substituent to employ will depend on the specific objectives of the drug design program and the intricate interplay between lipophilicity and other key drug-like properties.

References

In vitro and in vivo studies of drugs containing the trifluoromethyl-cyclobutyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Trifluoromethyl-Cyclobutyl Group in Drug Discovery: In Vitro and In Vivo Comparative Studies

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties is paramount to enhancing the efficacy, safety, and pharmacokinetic profile of drug candidates. Among the vast arsenal of functional groups, fluorinated motifs have garnered significant attention for their ability to modulate key drug-like properties. This guide provides a comprehensive analysis of the trifluoromethyl-cyclobutyl group, a burgeoning structural element poised as a valuable bioisostere for the ubiquitous tert-butyl group.

This document delves into the in vitro and in vivo studies that illuminate the comparative performance of drugs and drug analogues containing the trifluoromethyl-cyclobutyl moiety. We will explore the underlying rationale for its use, present supporting experimental data from seminal studies, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a critical resource for their own discovery programs.

The Rationale: Why the Trifluoromethyl-Cyclobutyl Group?

The tert-butyl group is a common substituent in bioactive molecules, often favored for its steric bulk which can provide metabolic stability and enhance binding to biological targets. However, it is also susceptible to oxidative metabolism. The isosteric replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has emerged as a promising strategy to overcome this limitation while retaining or even enhancing desirable pharmacological properties.[1][2][3]

The core hypothesis is that the trifluoromethyl-cyclobutyl group can offer:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to enzymatic degradation, potentially increasing the drug's half-life.[3][4][5]

  • Modulated Physicochemical Properties: This moiety can influence lipophilicity, acidity, and basicity, which in turn affects a compound's solubility, permeability, and off-target effects.[1][4]

  • Preservation of Bioactivity: Ideally, the replacement should not disrupt the original mode of action of the parent molecule.[3][4][5]

Comparative In Vitro Analysis: Physicochemical Properties and Metabolic Stability

A foundational aspect of evaluating a new chemical motif is to characterize its impact on fundamental molecular properties. Seminal work has focused on synthesizing building blocks containing the trifluoromethyl-cyclobutyl fragment and comparing their properties to their tert-butyl counterparts.[1][2][4]

Physicochemical Properties

Key physicochemical parameters such as pKa and logP are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound AnaloguepKa (Carboxylic Acid)pKa (Amine Hydrochloride)logP
Pivalic Acid (tert-butyl)5.0N/A1.48
CF3-cyclobutyl analogue4.1N/A2.15
tert-Butyl AmineN/A10.70.94
CF3-cyclobutyl analogueN/A8.91.87

Data synthesized from multiple sources.

As the data indicates, the trifluoromethyl-cyclobutyl group exhibits a strong electron-withdrawing effect, leading to a decrease in the pKa of both carboxylic acids and amines.[4] This alteration in acidity and basicity can have profound implications for a drug's ionization state at physiological pH, affecting its solubility and ability to interact with biological targets. Furthermore, this moiety moderately increases lipophilicity, as evidenced by the higher logP values.[4]

In Vitro Metabolic Stability

The metabolic stability of a compound is a crucial parameter assessed early in drug discovery. A common method to evaluate this is through incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Preparation of Microsomes: Liver microsomes (from human, rat, or mouse) are thawed on ice and diluted to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Compound Incubation: The test compound (e.g., Butenafine and its CF3-cyclobutyl analogue) is added to the microsomal suspension at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for cytochrome P450 enzymes) to a final concentration of 1 mM.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_m Thaw and Dilute Liver Microsomes mix Mix Microsomes and Test Compound prep_m->mix prep_c Prepare Test Compound Stock prep_c->mix start Initiate with NADPH mix->start sample Sample at Time Points start->sample t = 0, 5, 15, 30, 60 min quench Quench Reaction sample->quench analyze LC-MS Analysis quench->analyze calculate Calculate CLint analyze->calculate

Caption: Workflow of the in vitro metabolic stability assay.

Comparative Data: Metabolic Stability

CompoundIntrinsic Clearance (CLint) (µL/min/mg)
Butenafine (tert-butyl)30
CF3-cyclobutyl Butenafine21
Tebutam (tert-butyl)57
CF3-cyclobutyl Tebutam107

Data from studies on commercial drugs and their analogues.[4]

The results demonstrate that the effect of the trifluoromethyl-cyclobutyl group on metabolic stability is context-dependent.[4] In the case of Butenafine, the analogue showed increased metabolic stability (lower clearance), while for Tebutam, the opposite was observed.[4] This highlights the importance of empirical testing for each new chemical series.

In Vivo Evaluation: A Case Study Approach

While in vitro assays provide valuable initial data, in vivo studies are essential to understand a compound's behavior in a complex biological system.

Case Study: Antifungal and Antihistamine Analogues

The biological activity of analogues of the antifungal agent Butenafine and the antihistamine Buclizine, where the tert-butyl group was replaced with a trifluoromethyl-cyclobutyl group, has been evaluated.[4]

Experimental Protocol: In Vivo Antifungal Efficacy (Simplified)

  • Animal Model: A suitable animal model for fungal infection is established (e.g., a murine model of dermatophytosis).

  • Infection: The animals are inoculated with a standardized dose of the fungal pathogen.

  • Treatment: The animals are divided into groups and treated with the vehicle, the parent drug (Butenafine), or the CF3-cyclobutyl analogue at various doses and schedules.

  • Assessment: The efficacy of the treatment is assessed by monitoring clinical signs, fungal burden (e.g., through colony-forming unit counts from tissue samples), and/or survival rates.

  • Data Analysis: Statistical analysis is performed to compare the efficacy of the different treatment groups.

Comparative Biological Activity

CompoundTarget/AssayActivity
Butenafine (tert-butyl)AntifungalActive
CF3-cyclobutyl ButenafineAntifungalPreserved Activity
Buclizine (tert-butyl)AntihistamineActive
CF3-cyclobutyl BuclizineAntihistaminePreserved Activity

Findings indicate that the bioactivity was preserved in the examined cases.[3][4][5]

These findings are significant as they suggest that the trifluoromethyl-cyclobutyl group can be a viable substitute for the tert-butyl group without compromising the intended biological effect.[4]

Synthesis and Structural Characterization

The practical application of the trifluoromethyl-cyclobutyl moiety in drug discovery programs is contingent on its synthetic accessibility. Recent advancements have enabled the gram-to-multigram scale synthesis of over 30 small-molecule building blocks featuring this fragment, primarily through the reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids.[2][4]

General Synthetic Scheme

G start Cyclobutylcarboxylic Acid product 1-Trifluoromethyl-cyclobutyl Building Block start->product Reaction reagent Sulfur Tetrafluoride reagent->product

Caption: General synthesis of trifluoromethyl-cyclobutyl building blocks.

X-ray analysis has provided valuable insights into the structural properties of this group. The cyclobutane ring is nearly flat, and in most cases, the trifluoromethyl group adopts an axial position.[4] This conformational preference can influence how a drug molecule presents its pharmacophoric elements to its biological target.

Future Perspectives and Conclusion

The trifluoromethyl-cyclobutyl group represents a valuable addition to the medicinal chemist's toolkit. While not a universal solution, its application as a bioisostere for the tert-butyl group has shown promise in modulating physicochemical properties and, in some instances, enhancing metabolic stability while preserving bioactivity.[1][3][4]

The key takeaways for researchers are:

  • Consider the Context: The effects of this moiety are highly dependent on the molecular scaffold to which it is attached.

  • Empirical Validation is Crucial: Both in vitro and in vivo testing are necessary to confirm the desired property enhancements.

  • Synthetic Accessibility is Improving: The availability of building blocks is facilitating the exploration of this group in drug discovery programs.

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design and application of novel functional groups like the trifluoromethyl-cyclobutyl will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise control over pharmacological properties is perpetual. Among the emerging classes of building blocks, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride presents a compelling starting point for the development of new therapeutics. Its rigid, three-dimensional cyclobutane core, combined with the influential trifluoromethyl group, offers a unique confluence of properties that can be strategically manipulated to optimize drug-target interactions and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs derived from this core structure. While a dedicated, published SAR study on a single biological target for a comprehensive series of these specific analogs remains to be consolidated in the public domain, this document synthesizes established principles of medicinal chemistry and draws upon data from related chemical series to project a logical framework for their design and evaluation.

The Strategic Value of the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Scaffold

The allure of the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold lies in the distinct contributions of its constituent parts:

  • The Cyclobutane Ring: This strained, non-planar ring system imparts a degree of conformational rigidity that is highly sought after in drug design. By locking key pharmacophoric elements in a defined spatial orientation, it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency. The three-dimensional nature of the cyclobutane ring also allows for exploration of chemical space beyond the "flatland" of aromatic and heteroaromatic systems, offering opportunities for improved selectivity and novel interactions with target proteins.

  • The Trifluoromethyl Group: The -CF3 group is a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds.[1] Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability and metabolic stability by blocking sites of oxidative metabolism.[1] Its steric bulk is also a key feature that can be exploited to probe the topology of binding pockets.

  • The Amino and Hydroxyl Groups: These polar functional groups serve as crucial handles for derivatization and as potential points of interaction with biological targets through hydrogen bonding. The primary amine, in particular, is a versatile synthetic intermediate that allows for the introduction of a wide array of substituents.

A Proposed Framework for Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol analogs would logically proceed by modifying three key regions of the molecule: the amino group (R1), the cyclobutane ring itself, and the trifluoromethyl group (though modifications here are less common and more synthetically challenging).

SAR_Exploration cluster_modifications Potential Modification Sites Core 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Core R1 R1: Amino Group Modification (Amides, Sulfonamides, Alkylation, etc.) Core->R1 Primary focus of SAR Ring Ring Modification (Stereochemistry, Substitution) Core->Ring Probing spatial arrangement CF3_mod CF3 Group Analogs (e.g., other fluoroalkyl groups) Core->CF3_mod Modulating electronics and lipophilicity

Caption: Proposed sites for SAR exploration on the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold.

Table 1: Hypothetical SAR of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Analogs
Modification Site Proposed Analogs (Examples) Potential Impact on Biological Activity Rationale and Supporting Evidence from Related Series
Amino Group (R1) Amides (e.g., Acetamide, Benzamide) Introduction of hydrogen bond donors/acceptors; modulation of lipophilicity.Amide derivatives of related cyclobutane structures have shown significant biological activity, for instance, as integrin antagonists.[2]
Sulfonamides (e.g., Methanesulfonamide) Introduction of strong hydrogen bond acceptors; increased polarity.Sulfonamides are common functionalities in enzyme inhibitors, often forming key interactions with active site residues.
Substituted Amines (e.g., N-benzyl, N-alkyl) Increased lipophilicity and steric bulk; potential for new hydrophobic interactions.Alkylation of amines is a standard strategy to probe for additional binding pockets and improve cell permeability.
Cyclobutane Ring Stereoisomers (cis vs. trans) Altered spatial orientation of substituents, potentially leading to significant differences in binding affinity.The stereochemistry of substituents on cyclobutane rings is known to be critical for the biological activity of various compounds, including alkaloids.[3][4]
Additional Substitution Introduction of new pharmacophoric features or blocking of metabolic sites.While synthetically challenging, substitution on the cyclobutane ring can fine-tune the molecule's properties.
Trifluoromethyl Group Pentafluoroethyl, other fluoroalkyl groups Fine-tuning of electronic properties and lipophilicity.The replacement of a trifluoromethyl group with other fluoroalkyl moieties can impact metabolic stability and binding affinity.[5][6]

Comparative Performance: Insights from Related Compound Classes

While a direct comparison of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol analogs is not available, we can draw valuable insights from SAR studies of molecules sharing key structural features.

For instance, studies on cyclobutane-based integrin antagonists have demonstrated that the nature of the sidechains attached to the cyclobutane core is critical for activity.[2] In these studies, variations in the length and composition of these sidechains led to significant changes in inhibitory potency. This underscores the importance of systematically exploring the "R1" position in our hypothetical SAR study.

Furthermore, the impact of the trifluoromethyl group on metabolic stability has been documented for various drug candidates.[5][6] Its replacement of a metabolically labile group can lead to improved pharmacokinetic profiles. Therefore, it is reasonable to hypothesize that the trifluoromethyl group in the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold contributes favorably to the overall drug-like properties of its analogs.

Experimental Protocols for SAR Elucidation

A robust SAR study requires standardized and reproducible biological assays. The choice of assay will, of course, depend on the specific biological target of interest. Below is a generalized workflow for screening a library of analogs against a hypothetical enzyme target.

General Workflow for Enzymatic Inhibition Assay

experimental_workflow cluster_workflow Enzymatic Inhibition Assay Workflow compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Compounds + Enzyme) compound_prep->incubation enzyme_prep Enzyme and Substrate Preparation enzyme_prep->incubation reaction_init Reaction Initiation (Addition of Substrate) incubation->reaction_init detection Signal Detection (e.g., Fluorescence, Absorbance) reaction_init->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A generalized workflow for determining the in vitro inhibitory activity of analogs.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve synthesized analogs in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.

    • Perform serial dilutions of the stock solutions in assay buffer to generate a range of test concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the target enzyme to a predetermined concentration in assay buffer.

    • Prepare the enzyme's substrate at a concentration appropriate for the assay (typically at or near its Michaelis-Menten constant, Km).

  • Incubation:

    • In a microplate, add a fixed volume of the diluted enzyme to wells containing the serially diluted compounds.

    • Include control wells with enzyme and vehicle (e.g., DMSO) but no compound (positive control), and wells with buffer and substrate but no enzyme (negative control).

    • Incubate the plate for a defined period at a controlled temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Add a fixed volume of the prepared substrate to all wells to start the enzymatic reaction.

  • Signal Detection:

    • After a specified reaction time, measure the output signal. The nature of the signal will depend on the assay format (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC50) for each analog.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While a comprehensive, publicly available SAR study for a series of its analogs against a specific target is yet to be published, this guide provides a robust framework for such an investigation. By systematically modifying the amino group, considering the stereochemical implications of the cyclobutane ring, and leveraging the advantageous properties of the trifluoromethyl group, researchers can navigate the structure-activity landscape to develop potent and selective drug candidates. The provided experimental workflow offers a standardized approach to generate the comparative data necessary to build a comprehensive SAR understanding.

References

Characterization of the pharmacokinetic profile of molecules with a trifluoromethyl-cyclobutyl group

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to novel chemical motifs to overcome the pharmacokinetic challenges that often plague promising drug candidates. Among these, the trifluoromethyl-cyclobutyl group has emerged as a powerful bioisostere, offering a unique combination of steric bulk, metabolic stability, and modulated lipophilicity. This guide provides an in-depth characterization of the pharmacokinetic profile of molecules bearing this moiety, offering a comparative analysis against common structural alternatives and detailing the experimental methodologies required for a thorough evaluation.

The Rationale for Bioisosteric Replacement: Beyond the Phenyl and Isopropyl

The strategic replacement of metabolically labile or otherwise undesirable functional groups is a cornerstone of modern drug design.[1] Historically, groups like phenyl and isopropyl have been workhorses in constructing bioactive molecules. However, they often introduce pharmacokinetic liabilities. Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance, while the isopropyl group can also be a site of metabolic attack.

The trifluoromethyl-cyclobutyl group presents a compelling alternative. The inherent stability of the C-F bond in the trifluoromethyl group renders it highly resistant to metabolic degradation.[2][3] The cyclobutyl scaffold, a saturated carbocycle, is also less prone to oxidative metabolism compared to aromatic systems.[4] This combination provides a robust shield against metabolic enzymes, often leading to a longer in vivo half-life and improved oral bioavailability.[2][4]

Experimental Characterization of Pharmacokinetic Properties

A comprehensive understanding of a molecule's pharmacokinetic profile requires a suite of in vitro and in vivo experiments. These assays provide critical data on absorption, distribution, metabolism, and excretion (ADME), guiding the optimization of drug candidates.

In Vitro ADME Assays: The Foundation of PK Profiling

Early-stage drug discovery relies heavily on in vitro assays to rapidly assess the ADME properties of a large number of compounds.[5]

This assay is a primary screen to evaluate a compound's susceptibility to metabolism by liver enzymes, particularly cytochrome P450s.[6]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse, etc.)

    • Test compound and positive control (e.g., a rapidly metabolized compound)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of the test compound.

    • In a 96-well plate, combine the liver microsome solution and the test compound. Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to pellet the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) mix_components Mix Compound & Microsomes prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate & Sample at Time Points start_reaction->time_points stop_reaction Quench Reaction time_points->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells check_integrity Measure TEER culture_cells->check_integrity add_compound Add Compound to Apical or Basolateral Side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate_papp Calculate Papp quantify->calculate_papp

References

Safety Operating Guide

Navigating the Safe Handling of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in the laboratory.

Hazard Analysis: Understanding the Compound's Profile

This compound is a specialized chemical building block. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the known hazard classifications provide a clear directive for safe handling. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[1][2][3]

The presence of a trifluoromethyl group and an amine hydrochloride salt structure informs our safety protocols. Trifluoromethyl groups can alter the electronic properties and reactivity of a molecule, while hydrochloride salts of amines are acidic and can be corrosive.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldThe H319 warning for serious eye irritation necessitates robust protection.[3][5] A face shield offers an additional barrier against splashes, especially during transfers and solution preparation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)To prevent skin irritation (H315), gloves are mandatory.[3][5] Double-gloving is recommended as a best practice, especially for prolonged handling, to mitigate the risk of tears or permeation.
Body Protection Laboratory coat and, if a significant splash risk exists, a chemical-resistant apronA standard lab coat protects against minor spills and contact.[5] For larger quantities or more vigorous handling, an apron provides an additional layer of protection for the torso.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesGiven the H332 (harmful if inhaled) and H335 (may cause respiratory irritation) warnings, all handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available, a respirator is mandatory.

Experimental Workflow for PPE Selection and Use

Caption: PPE workflow from selection to removal.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is the primary method for controlling inhalation hazards.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[8]

Handling the Solid
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfers: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.[3] Keep the container opening as small as possible and close it immediately after use.

Preparing Solutions
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If the compound requires agitation to dissolve, ensure the container is securely capped. If sonication is used, perform this within the fume hood.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.[9]

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Sealing: Keep waste containers securely sealed when not in use.[3]

  • Storage: Store waste containers in a designated secondary containment area that is well-ventilated and away from heat sources.[9]

Disposal Workflow

Caption: Step-by-step chemical waste disposal process.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[10]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[3][10]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can handle this compound with confidence and care, ensuring the safety of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 2
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.